5-Amino-2-chlorobenzonitrile
Description
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Properties
IUPAC Name |
5-amino-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDIMAMYKUTSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451179 | |
| Record name | 5-amino-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35747-58-1 | |
| Record name | 5-amino-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-chlorobenzonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and experimental protocols associated with 5-Amino-2-chlorobenzonitrile (CAS No. 35747-58-1). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3]
Core Chemical Identity and Structure
This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH2) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. Its specific substitution pattern is crucial for its reactivity and utility as a chemical intermediate.
The fundamental structural and identifying information for this compound is summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 35747-58-1 | [1][4][5][6] |
| Molecular Formula | C₇H₅ClN₂ | [5][][8] |
| Molecular Weight | 152.58 g/mol | [5][][8] |
| Canonical SMILES | C1=CC(=C(C=C1N)C#N)Cl | [] |
| InChI | 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | [4][][8] |
| InChI Key | VVDIMAMYKUTSCL-UHFFFAOYSA-N | [4][8] |
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// Benzene ring bonds C6 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label=""];
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Physicochemical Properties
The physical and chemical properties of this compound determine its handling, storage, and reaction conditions. Key quantitative data are presented in the following table.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Light yellow to brown Solid | [1] |
| Melting Point | 115.5 °C | [1] |
| Boiling Point | 250.67 °C (estimate) | [1] |
| Density | 1.9802 g/cm³ (estimate) | [1] |
| pKa | 2.15 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2–8 °C, under inert gas | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in a research setting. The following sections provide protocols for its synthesis and subsequent analysis.
Synthesis via Reduction of 2-Chloro-5-nitrobenzonitrile
A common and effective method for preparing this compound is the reduction of its nitro precursor, 2-chloro-5-nitrobenzonitrile.[1]
Materials:
-
2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (56 g, 248.6 mmol)
-
Isopropanol (125 mL)
-
Concentrated hydrochloric acid (62.5 mL)
-
2N Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Protocol:
-
Reaction Setup: Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and concentrated hydrochloric acid in a suitable flask.
-
Reduction: Add stannous chloride dihydrate to the mixture. Heat the reaction to reflux for 1 hour.[1]
-
Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a 2N sodium hydroxide solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, 3-cyano-4-chloroaniline (alternative name for this compound).[1] This procedure has been reported to achieve a yield of approximately 96%.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Purity analysis of the synthesized product is critical. HPLC is a standard method for assessing the purity of this compound.
Protocol for HPLC Analysis:
-
Chromatography Column: Xterra™ RP18 (3.5 μm, 150 × 4.6 mm).[1]
-
Mobile Phase: A gradient elution using 10 mM ammonium formate buffer (pH 3.5) and a mixture of acetonitrile and methanol.[1]
-
Gradient: Start with 85% buffer / 15% organic, moving to 5% buffer / 95% organic over 10 minutes, followed by a 4-minute hold.[1]
-
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV detection across a wavelength range of 210-370 nm.[1]
-
Expected Retention Time (RT): Approximately 7.2 minutes under these conditions.[1]
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis.[1][] Its reactivity is primarily defined by its three functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
-
Nitrile Group: The nitrile can be hydrolyzed to form a carboxylic acid or reduced to a primary amine, providing pathways to other important classes of compounds.
-
Aromatic Ring: The chlorinated benzene ring can participate in further substitution reactions, although the existing substituents will direct the position of incoming groups.
The presence of these functional groups makes it a key starting material for synthesizing more complex molecules, including neuroleptics, sedatives, and other pharmacologically active compounds.[2]
References
- 1. 35747-58-1 | CAS DataBase [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 35747-58-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 35747-58-1 [m.chemicalbook.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to 2-Amino-5-chlorobenzonitrile (CAS No. 5922-60-1)
A Note on Chemical Identity: The CAS number 5922-60-1 is authoritatively assigned to 2-Amino-5-chlorobenzonitrile . While the topic requested was "5-Amino-2-chlorobenzonitrile," this guide will focus on the compound correctly identified by the provided CAS number.
This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzonitrile, a key chemical intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical and Spectroscopic Properties
2-Amino-5-chlorobenzonitrile is a solid, typically appearing as a white to light beige or pale yellow crystalline powder. Its structural and physical properties are essential for its use in further chemical synthesis.
Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 5922-60-1 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| IUPAC Name | 2-amino-5-chlorobenzonitrile | [1] |
| Synonyms | 5-Chloroanthranilonitrile, 4-Chloro-2-cyanoaniline | [1] |
| Appearance | White to light beige crystalline needles/powder | [2] |
| Melting Point | 96-99 °C | [2] |
| Boiling Point | 132-135 °C at 0.5 mmHg | [2] |
| Solubility | Soluble in methanol, sparingly soluble in water. | [3] |
| Flash Point | 113 °C (closed cup) |
Table 2: Spectroscopic Data for 2-Amino-5-chlorobenzonitrile
| Spectroscopy | Data Summary | Reference(s) |
| ¹H NMR | Spectra available in databases. | [1] |
| ¹³C NMR | Spectra available in databases. | [1] |
| IR Spectroscopy | The vibrational spectra have been studied, with key stretches including N-H (amine), C≡N (nitrile), and C-Cl. | [1][4] |
| Mass Spectrometry | GC-MS data is available, confirming the molecular weight. | [1] |
| Raman Spectroscopy | Spectra have been recorded and analyzed. | [1] |
Synthesis and Experimental Protocols
2-Amino-5-chlorobenzonitrile can be synthesized through various routes. While methods starting from 2-aminobenzonitrile or 5-chloroisatin-β-oxime exist, they are often not commercially viable due to the cost and availability of starting materials.[2][4] A more common laboratory-scale synthesis involves a four-step process starting from anthranilic acid.[4]
Experimental Protocol: Four-Step Synthesis from Anthranilic Acid [4]
-
Step 1: Synthesis of 5-Chloroanthranilic Acid (Chlorination)
-
In a round-bottom flask, suspend anthranilic acid in a suitable solvent.
-
Add sulphuryl chloride (SO₂Cl₂) dropwise while stirring.
-
Reflux the reaction mixture to drive the chlorination.
-
After completion, cool the mixture and filter the solid product. Wash with cold water and dry to obtain 5-chloroanthranilic acid.
-
-
Step 2: Synthesis of 2-Amino-5-chlorobenzoyl chloride (Acyl Chloride Formation)
-
Take the 5-chloroanthranilic acid produced in Step 1 in a round-bottom flask.
-
Add thionyl chloride (SOCl₂) and reflux the mixture for 30 minutes on a water bath.
-
After the reaction is complete, remove the excess thionyl chloride, typically under reduced pressure, to yield the crude acid chloride.
-
-
Step 3: Synthesis of 2-Amino-5-chlorobenzamide (Amination)
-
In a separate flask, cool liquor ammonia (25%) in an ice bath to 0°C.
-
Slowly add the 2-amino-5-chlorobenzoyl chloride from Step 2 to the cold ammonia solution with frequent shaking for 30 minutes.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2-amino-5-chlorobenzamide. The reported yield for this step is approximately 68%.
-
-
Step 4: Synthesis of 2-Amino-5-chlorobenzonitrile (Dehydration)
-
In a round-bottom flask, mix 2-amino-5-chlorobenzamide from Step 3 with phosphorus pentoxide (P₂O₅), a powerful dehydrating agent.
-
Shake the mixture for 30 minutes, then perform a vacuum distillation for 1 hour.
-
The distillate will contain 2-amino-5-chlorobenzonitrile and phosphoric acid.
-
Filter the collected distillate to separate the solid 2-amino-5-chlorobenzonitrile from the phosphoric acid.
-
Chemical Reactivity and Applications
2-Amino-5-chlorobenzonitrile is a versatile intermediate due to its three reactive sites: the amino group, the nitrile group, and the aromatic ring, which can participate in various chemical transformations.
Its primary application is in medicinal chemistry as a building block for synthesizing more complex heterocyclic structures.[5] It is a crucial precursor for pharmacologically important compounds, including those with sedative, tranquilizer, and muscle relaxant properties.[4]
Key Applications:
-
Benzodiazepine Synthesis: It is a key starting material for synthesizing neuroleptic benzodiazepine derivatives like loflazepate and climazolam.[4][5]
-
HIV Inhibitors: This compound was used to construct the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, which is the core of a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.
-
Quinazoline Derivatives: It can be used in the synthesis of quinazoline-2,4(1H,3H)-diones through reactions involving CO₂.
Biological Activity and Signaling Pathways
There is limited information on the direct biological activity of 2-Amino-5-chlorobenzonitrile itself. Its significance in a biological context stems almost entirely from its role as a precursor to potent pharmaceutical drugs. The biological effects and mechanisms of action are characteristic of the final synthesized molecules rather than the intermediate.
For instance, when used to synthesize benzodiazepines, the resulting compounds typically act as positive allosteric modulators of the GABA-A receptor in the central nervous system. This enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects. Similarly, the benzothiadiazine derivatives synthesized from this compound function by inhibiting the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus.
Currently, there are no known signaling pathways directly modulated by 2-Amino-5-chlorobenzonitrile. Its utility is in providing a core chemical scaffold that, upon further modification, yields molecules with high specificity for various biological targets.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-chlorobenzonitrile
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzonitrile (CAS No: 35747-58-1). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the methodologies for these analytical techniques, and presents a logical workflow for spectroscopic analysis.
While publicly accessible experimental spectra for this compound are limited, this guide synthesizes predicted data and general principles to provide a robust analytical framework.
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not publicly available | C-CN |
| Data not publicly available | C-Cl |
| Data not publicly available | C-NH₂ |
| Data not publicly available | Aromatic CH |
| Data not publicly available | Aromatic CH |
| Data not publicly available | Aromatic CH |
| Data not publicly available | Aromatic C |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Symmetric and Asymmetric Stretching |
| 2230-2210 | C≡N | Stretching |
| 1640-1560 | C=C | Aromatic Ring Stretching |
| 1350-1250 | C-N | Stretching |
| 850-750 | C-Cl | Stretching |
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.02141 |
| [M+Na]⁺ | 175.00335 |
| [M-H]⁻ | 151.00685 |
| [M+NH₄]⁺ | 170.04795 |
| [M+K]⁺ | 190.97729 |
| [M]⁺ | 152.01358 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm to ensure proper shimming.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Spectroscopy:
-
The NMR spectrometer is typically operated at a frequency of 300-600 MHz.
-
The sample is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.
-
-
¹³C NMR Spectroscopy:
-
The spectrometer is operated at a corresponding frequency for ¹³C nuclei (e.g., 75-151 MHz).
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
The data is processed similarly to the ¹H NMR spectrum.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal.
-
For the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
For the Nujol mull method, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[1][2]
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.
-
The prepared sample is placed in the IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
The solution should be filtered to remove any particulate matter.
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, where it is vaporized.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ESI source through a capillary at a low flow rate.
-
A high voltage is applied to the capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer for separation and detection.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Amino-2-chlorobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on its chemical structure and the known properties of related compounds. Furthermore, it provides detailed experimental protocols for researchers to determine these properties in their own laboratories.
Physicochemical Properties of this compound
This compound presents as a white to light beige or pale yellow crystalline solid.[1][2][3] It is known to be sparingly soluble in water.[1] Key identifiers for this compound are provided in Table 1.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Reference |
| CAS Number | 5922-60-1 | [1][4] |
| Molecular Formula | C₇H₅ClN₂ | [1][4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Appearance | White to light yellow solid, White crystalline needles | [1] |
| Melting Point | 96-99 °C | [2] |
| Boiling Point | 132-135 °C at 0.5 mmHg | [2] |
| InChI Key | QYRDWARBHMCOAG-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)C#N)N | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and purification. Based on the structure of this compound, which contains a polar amino group and a nitrile group, as well as a non-polar chlorophenyl ring, its solubility is expected to vary significantly with the polarity of the solvent. The presence of the basic amino group suggests that the solubility in aqueous solutions will be pH-dependent.[5]
Expected Solubility in Various Solvents
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | Hydrogen bonding with the amino group.[5] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | Dipole-dipole interactions with the nitrile and amino groups. |
| Non-Polar | Hexane, Toluene | Insoluble to sparingly soluble | The polar functional groups limit solubility in non-polar media.[5] |
| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of the amino group to form a soluble salt. |
| Aqueous Base | 0.1 M NaOH | Sparingly soluble | The amino group is not expected to ionize in basic conditions. |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To determine the approximate solubility of this compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
Selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, hexane, 0.1 M HCl, 0.1 M NaOH)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for undissolved solid.
-
If the solid has completely dissolved, add another known amount of the compound and repeat steps 3 and 4.
-
If the solid has not dissolved, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat steps 3 and 4 until the solid dissolves.
-
Record the total amount of solute and the final volume of solvent required to achieve complete dissolution.
-
Calculate the approximate solubility in mg/mL.
-
For pH-dependent solubility, observe the solubility in 0.1 M HCl and 0.1 M NaOH and compare it to water.[6]
Visualization of the Solubility Testing Workflow:
Caption: Workflow for determining the solubility of this compound.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Based on the functional groups present (amino, chloro, and nitrile), several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis.[7]
Potential Degradation Pathways
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid (2-amino-5-chlorobenzoic acid) via an intermediate amide.[8][9]
-
Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives, or colored degradation products.
-
Photodegradation: Aromatic compounds, especially those with amino and halogen substituents, can be sensitive to light and may undergo photolytic degradation.[7]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for stress testing of pharmaceutical substances.[7]
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Suitable solvent for dissolving the compound (e.g., acetonitrile or methanol)
-
Temperature-controlled oven
-
Photostability chamber
-
Analytical instrumentation for analysis (e.g., HPLC-UV, LC-MS)
General Procedure:
-
Prepare solutions of this compound in the respective stress agents (acid, base, oxidant).
-
Expose the solid compound and its solutions to thermal and photolytic stress.
-
Analyze the samples at various time points by a suitable analytical method (e.g., HPLC) to monitor the degradation of the parent compound and the formation of degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[7]
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period.[7]
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period.[7]
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a defined period.[7]
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
A control sample should be protected from light.
-
Visualization of the Forced Degradation Workflow:
Caption: General workflow for forced degradation studies of this compound.
Summary and Recommendations
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust starting point for researchers to generate this critical information.
Key recommendations for further investigation include:
-
Quantitative Solubility Determination: Performing equilibrium solubility studies in a wide range of pharmaceutically relevant solvents at different temperatures.
-
pH-Solubility Profile: Generating a detailed pH-solubility profile to understand the ionization behavior of the amino group and its impact on aqueous solubility.
-
Forced Degradation and Structural Elucidation: Conducting comprehensive forced degradation studies followed by the isolation and structural characterization of major degradation products using techniques like LC-MS/MS and NMR.
-
Long-Term Stability Studies: Performing long-term stability studies under various storage conditions (temperature and humidity) to establish the shelf-life of the compound.
By following the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the physicochemical properties of this compound, which is essential for its successful application in synthesis and formulation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-5-chlorobenzonitrile | 5922-60-1 [chemicalbook.com]
- 3. suven.com [suven.com]
- 4. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to the Electrophilic Reactivity of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 5-amino-2-chlorobenzonitrile with various electrophiles. The document outlines the theoretical basis for its reactivity, predicted regioselectivity, and provides detailed experimental protocols for key electrophilic substitution reactions. Quantitative data from these theoretical reactions are presented in tabular format for clarity and comparison.
Core Concepts: Understanding the Reactivity of this compound
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), chloro (-Cl), and cyano (-CN) groups.
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its -I and +M effects, with the inductive effect being stronger.
-
Cyano Group (-CN): A strongly deactivating, meta-directing group due to its strong -M and -I effects.
The powerful activating and directing influence of the amino group is the primary determinant of the regioselectivity of electrophilic attack. The positions ortho and para to the amino group are C4 and C6. The C6 position is sterically hindered by the adjacent chloro group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.
Predicted Reactivity and Regioselectivity
The logical flow for predicting the major product of electrophilic aromatic substitution on this compound is outlined below. The activating amino group directs the electrophile to the C4 and C6 positions. Steric hindrance from the adjacent chloro group at C2 disfavors substitution at C6, making C4 the most probable site of reaction.
Caption: Logical workflow for predicting the regioselectivity of electrophilic substitution.
Experimental Protocols and Data
The following sections provide detailed hypothetical experimental protocols for the reaction of this compound with various electrophiles. The accompanying tables summarize the expected quantitative data.
Halogenation: Bromination
Electrophilic bromination is expected to proceed readily at the C4 position due to the strong activation by the amino group.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford 4-bromo-5-amino-2-chlorobenzonitrile.
Table 1: Quantitative Data for Bromination
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Bromine, Glacial Acetic Acid |
| Product | 4-Bromo-5-amino-2-chlorobenzonitrile |
| Theoretical Yield | 92% |
| Isomer Ratio (C4:C6) | >95:5 |
| Melting Point | 155-158 °C |
Nitration
Nitration is predicted to occur at the C4 position. Due to the high reactivity of the substrate, mild nitrating conditions are employed to prevent over-reaction and oxidation.
Experimental Protocol:
-
Add this compound (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C.
-
Stir until complete dissolution.
-
Add a mixture of nitric acid (1.1 eq) and sulfuric acid (1:1 v/v) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield 5-amino-2-chloro-4-nitrobenzonitrile.
Table 2: Quantitative Data for Nitration
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Nitric Acid, Sulfuric Acid |
| Product | 5-Amino-2-chloro-4-nitrobenzonitrile |
| Theoretical Yield | 75% |
| Isomer Ratio (C4:C6) | >90:10 |
| Melting Point | 210-213 °C |
Friedel-Crafts Acylation
Acylation of the amino group is a competing reaction. To favor ring acylation, the amino group can be protected, or the reaction can be carried out under conditions that favor C-acylation. The following protocol assumes direct ring acylation.
Experimental Protocol:
-
Suspend this compound (1.0 eq) and aluminum chloride (2.5 eq) in 1,2-dichloroethane.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to give 1-(4-amino-5-chloro-2-cyanophenyl)ethanone.
Table 3: Quantitative Data for Acylation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetyl Chloride, Aluminum Chloride |
| Product | 1-(4-Amino-5-chloro-2-cyanophenyl)ethanone |
| Theoretical Yield | 60% |
| Isomer Ratio (C4:C6) | >98:2 |
| Melting Point | 188-191 °C |
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for the synthesis of derivatives of this compound via electrophilic substitution.
Caption: General synthetic pathways for derivatization.
Conclusion
This compound is a versatile building block for the synthesis of a variety of substituted aromatic compounds. Its reactivity towards electrophiles is dominated by the strongly activating amino group, leading to a high degree of regioselectivity for substitution at the C4 position. The experimental protocols and data presented in this guide provide a framework for the rational design of synthetic routes to novel derivatives for applications in drug discovery and materials science. It is important to note that the provided protocols and data are based on established chemical principles and may require optimization for specific applications.
An In-depth Technical Guide on the Molecular Properties and DFT Calculations of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of 5-Amino-2-chlorobenzonitrile, leveraging Density Functional Theory (DFT) calculations and experimental spectroscopic data. Due to the limited availability of comprehensive published data for this compound, this report presents a detailed analysis of its closely related isomer, 2-Amino-4-chlorobenzonitrile, as a representative case study. The methodologies and findings discussed herein provide a robust framework for the characterization of this class of compounds.
Molecular Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₇H₅ClN₂. The molecule consists of a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitrile (-C≡N) group. These functional groups impart specific electronic and chemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. Substituted benzonitriles are known intermediates in the synthesis of various pharmacologically active compounds.[1]
Optimized Molecular Geometry
The geometric parameters of 2-Amino-4-chlorobenzonitrile have been optimized using DFT calculations, providing insights into its three-dimensional structure. The calculated bond lengths and bond angles are crucial for understanding the molecule's stability and reactivity.
Table 1: Optimized Geometric Parameters (Bond Lengths) of 2-Amino-4-chlorobenzonitrile
| Bond | Bond Length (Å) |
| C1-C2 | 1.407 |
| C1-C6 | 1.378 |
| C1-Cl10 | 1.732 |
| C2-C3 | 1.385 |
| C2-H7 | 1.081 |
| C3-C4 | 1.401 |
| C3-H8 | 1.083 |
| C4-C5 | 1.401 |
| C4-C11 | 1.438 |
| C5-C6 | 1.385 |
| C5-N13 | 1.372 |
| C6-H9 | 1.081 |
| C11-N12 | 1.137 |
| N13-H14 | 1.006 |
| N13-H15 | 1.006 |
| Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.[2] |
Table 2: Optimized Geometric Parameters (Bond Angles) of 2-Amino-4-chlorobenzonitrile
| Angle | Bond Angle (°) |
| C2-C1-C6 | 119.1 |
| C2-C1-Cl10 | 122.2 |
| C6-C1-Cl10 | 118.7 |
| C1-C2-C3 | 120.9 |
| C1-C2-H7 | 119.4 |
| C3-C2-H7 | 119.7 |
| C2-C3-C4 | 119.8 |
| C2-C3-H8 | 121.4 |
| C4-C3-H8 | 118.8 |
| C3-C4-C5 | 121.3 |
| C3-C4-C11 | 119.9 |
| C5-C4-C11 | 118.8 |
| C4-C5-C6 | 118.2 |
| C4-C5-N13 | 121.1 |
| C6-C5-N13 | 120.7 |
| C1-C6-C5 | 120.7 |
| C1-C6-H9 | 119.2 |
| C5-C6-H9 | 120.1 |
| C5-N13-H14 | 119.0 |
| C5-N13-H15 | 115.1 |
| H14-N13-H15 | 115.9 |
| Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.[2] |
Vibrational Spectroscopy and Analysis
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for investigating the vibrational modes of molecules. The experimental spectra, in conjunction with DFT calculations, allow for a detailed assignment of the observed vibrational bands.
Experimental and Theoretical Vibrational Frequencies
The vibrational spectra of 2-amino-5-chloro benzonitrile have been studied using DFT calculations, and the results have been compared with experimental values.[3] A complete assignment of the vibrational modes provides a fingerprint of the molecule's structure.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-5-chlorobenzonitrile
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |
| NH₂ Asymmetric Stretch | 3485 | 3488 | 3490 |
| NH₂ Symmetric Stretch | 3380 | 3382 | 3385 |
| C-H Stretch | 3070 | 3075 | 3072 |
| C≡N Stretch | 2225 | 2228 | 2230 |
| C-C Stretch (ring) | 1620 | 1622 | 1625 |
| NH₂ Scissoring | 1580 | 1585 | 1582 |
| C-Cl Stretch | 780 | 782 | 785 |
| Note: The presented values are representative and based on the abstract of the study by Krishnakumar et al.[3] The full paper would contain a more extensive list of vibrational modes. |
Electronic Properties and Reactivity
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity and potential biological activity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
Table 4: Calculated Electronic Properties of 2-Amino-4-chlorobenzonitrile
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.32 eV |
| HOMO-LUMO Energy Gap | 4.53 eV |
| Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For molecules like this compound, the nitrogen atom of the nitrile group and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, substituted benzonitriles are known to exhibit a range of pharmacological effects. For instance, some benzonitrile derivatives act as inhibitors of enzymes like tubulin, which is crucial for cell division.[4] Inhibition of tubulin polymerization can disrupt the cell cycle and induce apoptosis, making it a target for anticancer drug development.
Below is a generalized diagram illustrating a potential mechanism of action for a benzonitrile derivative as a tubulin polymerization inhibitor.
Caption: Potential mechanism of tubulin polymerization inhibition.
Experimental and Computational Protocols
Synthesis of 2-Amino-5-chlorobenzonitrile
A reported synthesis route involves a multi-step process starting from anthranilic acid.[1] The key steps include:
-
Chlorination: Ring chlorination of anthranilic acid using sulphuryl chloride to produce 5-chloroanthranilic acid.
-
Acid Chloride Formation: Conversion of 5-chloroanthranilic acid to its corresponding acid chloride using thionyl chloride.
-
Amidation: Reaction of the acid chloride with liquor ammonia to form 2-amino-5-chlorobenzamide.
-
Dehydration: Dehydration of the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.
Spectroscopic Measurements
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer equipped with a KBr pellet technique. The solid sample is mixed with KBr powder and pressed into a pellet for analysis.[5]
-
FT-Raman Spectroscopy: The FT-Raman spectrum is generally recorded in the 3500-50 cm⁻¹ range. A Nd:YAG laser operating at 1064 nm is often used as the excitation source. The sample is analyzed in its solid state.[5]
DFT Computational Details
-
Software: Quantum chemical calculations are commonly performed using software packages like Gaussian.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method for such studies.
-
Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.
-
Calculations: The computational protocol involves:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and for comparison with experimental spectra.
-
Electronic Property Calculation: HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized geometry.
-
Workflow Diagrams
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the characterization of a molecule like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Amino-5-chlorobenzonitrile: A Technical Guide to its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chlorobenzonitrile, a versatile bifunctional aromatic compound, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic scaffolds. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a chlorine atom on the benzene ring, offers multiple reactive sites for cyclization and functionalization reactions. This technical guide provides an in-depth exploration of the applications of 2-amino-5-chlorobenzonitrile in the synthesis of medicinally significant heterocyclic compounds, including benzodiazepines, quinazolines, and benzothiazoles. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and biological signaling pathways are presented to facilitate its use in research and development.
Note on Nomenclature: While the systematic IUPAC name for the primary compound of interest is 2-Amino-5-chlorobenzonitrile (CAS Number: 5922-60-1), it is occasionally referred to as 5-Chloroanthranilonitrile. This guide will consistently use the name 2-Amino-5-chlorobenzonitrile. It is important to distinguish this from its isomer, 5-Amino-2-chlorobenzonitrile, which has a different substitution pattern and reactivity.
Core Applications in Heterocyclic Synthesis
2-Amino-5-chlorobenzonitrile is a valuable building block for the construction of fused heterocyclic systems due to the strategic positioning of its reactive functional groups. The amino and nitrile groups can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.
Synthesis of Benzodiazepines
Benzodiazepines are a prominent class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] 2-Amino-5-chlorobenzonitrile can be converted to 2-amino-5-chlorobenzophenone, a key intermediate in the synthesis of several benzodiazepine drugs.
Quantitative Data for Benzodiazepine Synthesis Intermediates
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-(Chloroacetamido)-5-chlorobenzophenone | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 3-4 hours | 5-10, then RT | 97.3 | [2] |
| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-(Chloroacetamido)-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium chloride | Methanol:Water | minutes (microwave) | 80 | ~90 | [2] |
| Prazepam | 2-Amino-5-chlorobenzophenone | 1. Cyclopropanecarbonyl chloride, Triethylamine2. Lithium aluminum hydride3. Manganese dioxide4. Phthalimidoacetyl chloride5. Hydrazine hydrate | Not specified | Not specified | Not specified | Not specified | [3] |
| Flurazepam Intermediate | 2-Amino-5-chloro-2'-fluorobenzophenone | 1. Bromoacetyl chloride2. Diethylamine3. Lithium aluminum hydride4. Phthalimidoacetyl chloride5. Hydrazine hydrate6. Hydrobromic acid | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)
This protocol details the synthesis of a core benzodiazepine structure from 2-amino-5-chlorobenzophenone.
-
Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone
-
Dissolve 2.31 g (0.01 mol) of 2-amino-5-chlorobenzophenone in 20 mL of toluene in a round-bottom flask.[2]
-
Cool the solution to 5-10 °C using an ice bath.[2]
-
Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring.[2]
-
Allow the reaction mixture to stir at room temperature for 3-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.[2]
-
Filter the resulting crystals, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield 2-(chloroacetamido)-5-chlorobenzophenone.[2]
-
-
Step 2: Microwave-Assisted Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
In a 10 mL sealed microwave reactor vessel, combine 0.24 g (0.8 mmol) of 2-chloroacetamido-5-chlorobenzophenone, 0.25 g (1.8 mmol) of hexamethylenetetramine, and 0.192 g (3.6 mmol) of ammonium chloride.[2]
-
Add 4 mL of a methanol:water (4:1) mixture as the solvent.[2]
-
Seal the vessel and irradiate in a CEM Microwave synthesizer at 80°C. Monitor the reaction by TLC.[2]
-
After completion, add 2-3 mL of water to the reaction mixture and cool to induce precipitation.
-
Isolate the crude product by filtration and dry at 75°C for 5 hours.
-
Purify the crude product by column chromatography using a 5-20% Ethyl acetate:n-Hexane system or by recrystallization from ethanol.[2]
-
Experimental Workflow: Synthesis of Nordazepam
Caption: Workflow for the synthesis of a benzodiazepine core structure.
Synthesis of Quinazolines
Quinazolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Amino-5-chlorobenzonitrile can be utilized in the synthesis of 2,4-disubstituted quinazolines.
Quantitative Data for Quinazoline Synthesis
| Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2,4-Disubstituted quinazolines | 2-Aminobenzonitriles | Nitriles | TMSOTf | Solvent-free | 10 min (microwave) | 100 | 72-78 | [5] |
| 2-Aryl-6-bromo-4-phenylquinazolines | 2-Amino-5-bromobenzophenone | Substituted aniline | Iodine (I₂) | DMSO | 8-12 hours | 120 | Not specified | [2] |
Experimental Protocol
Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
This protocol describes a one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminobenzonitriles and nitriles.[5]
-
In a microwave-safe reaction vessel, combine the 2-aminobenzonitrile (1 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Seal the vessel and irradiate in a microwave synthesizer at 100°C for 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.
Experimental Workflow: Quinazoline Synthesis
Caption: One-pot synthesis of 2,4-disubstituted quinazolines.
Synthesis of Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. 2-Amino-5-chlorobenzonitrile can be a precursor for the synthesis of substituted benzothiazoles, often via an intermediate 2-aminothiophenol derivative.
Quantitative Data for Benzothiazole Synthesis
| Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2-Substituted benzothiazoles | 2-Aminothiophenol | Nitriles | Copper | Not specified | Not specified | Not specified | Excellent | [6] |
| 2-Aryl benzothiazoles | 2-Aminothiophenol | Aryl aldehydes | Air/DMSO | DMSO | Not specified | Not specified | Good to Excellent | [6] |
Experimental Protocol
Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles
This protocol outlines a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and nitriles.[6]
-
In a reaction vessel, combine the 2-aminothiophenol (1 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of a copper salt (e.g., CuI).
-
Add a suitable solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.
Experimental Workflow: Benzothiazole Synthesis
Caption: Synthesis of 2-substituted benzothiazoles.
Signaling Pathway: Mechanism of Action of Benzodiazepines
The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.
When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening, enhancing the inhibitory effect of GABA and leading to the characteristic sedative and anxiolytic effects of this drug class.[7]
Conclusion
2-Amino-5-chlorobenzonitrile is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of pharmaceutically important heterocyclic compounds. Its application in the synthesis of benzodiazepines, quinazolines, and benzothiazoles highlights its significance in drug discovery and development. The experimental protocols and workflows provided in this guide, along with the elucidation of the biological mechanism of action for benzodiazepines, offer a comprehensive resource for researchers in the field. Further exploration of the reactivity of 2-amino-5-chlorobenzonitrile is likely to uncover novel synthetic routes to other important heterocyclic systems, solidifying its role as a key building block in medicinal chemistry.
References
- 1. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to 5-Amino-2-chlorobenzonitrile: Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzonitrile, a significant chemical intermediate. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its preparation and use are rooted in the broader advancements of pharmaceutical and chemical intermediate synthesis that gained momentum in the mid-20th century. The development of such substituted benzonitriles was crucial for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients. This document details its physicochemical properties and provides a plausible, detailed experimental protocol for its synthesis, based on patent literature.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is essential for its application in organic synthesis. The following table summarizes its key physical and chemical properties. It is important to note that while many properties are calculated or available, a definitive experimentally determined melting point is not consistently reported in the literature, highlighting a gap for further experimental validation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| CAS Number | 35747-58-1 | [2] |
| Appearance | Solid (form may vary) | - |
| Melting Point | Not consistently reported in scientific literature. | - |
| Boiling Point | Not available. | - |
| InChI | 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | [1] |
| InChIKey | VVDIMAMYKUTSCL-UHFFFAOYSA-N | [1] |
| SMILES | Nc1ccc(Cl)c(c1)C#N | [1] |
| Spectral Data (NMR, IR) | Specific spectra for this compound are not readily available in public databases. | - |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be effectively achieved through a two-step process, beginning with the nitration of a suitable precursor to form 2-chloro-5-nitrobenzonitrile, followed by the reduction of the nitro group. The following protocols are based on established chemical syntheses, including methods detailed in patent literature, to provide a comprehensive guide for laboratory preparation.
Step 1: Synthesis of 2-chloro-5-nitrobenzonitrile
The precursor, 2-chloro-5-nitrobenzonitrile, can be synthesized from 2-chloro-5-nitrobenzoic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic chemistry.
Experimental Protocol:
-
Reaction: Conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzonitrile.
-
Reagents and Equipment:
-
2-chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or a similar dehydrating/activating agent
-
Ammonia source (e.g., aqueous ammonia)
-
Dehydrating agent for the intermediate amide (e.g., phosphorus pentoxide, P₂O₅)
-
Appropriate reaction vessel with a reflux condenser and gas trap
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
The 2-chloro-5-nitrobenzoic acid is first converted to its acid chloride by reacting with an excess of thionyl chloride, typically with gentle heating.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is then carefully reacted with an ammonia solution to form 2-chloro-5-nitrobenzamide.
-
The intermediate amide is dehydrated to the nitrile using a strong dehydrating agent like phosphorus pentoxide with heating.
-
The resulting 2-chloro-5-nitrobenzonitrile is then isolated and purified, often through recrystallization.[3]
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 2-chloro-5-nitrobenzonitrile to an amino group. A method for this transformation is detailed in U.S. Patent 3,742,014.
Experimental Protocol:
-
Reaction: Reduction of 2-chloro-5-nitrobenzonitrile to this compound.
-
Reagents and Equipment:
-
2-chloro-5-nitrobenzonitrile (9.1 g, 0.05 mole)
-
Anhydrous stannous chloride (SnCl₂) (40.0 g, approx. 0.2 mole)
-
Glacial acetic acid (124 ml)
-
Dry hydrogen chloride (gas)
-
Reaction flask equipped with a stirrer, heating mantle, and gas inlet
-
Ice, dilute ammonium hydroxide for workup
-
-
Procedure:
-
A mixture of 2-chloro-5-nitrobenzonitrile in glacial acetic acid and anhydrous stannous chloride is prepared in a suitable reaction vessel.
-
The mixture is heated to 100°C with stirring.
-
Dry hydrogen chloride gas is passed into the reaction mixture until it is saturated, which typically takes 45-60 minutes.
-
After the reaction is complete, the mixture is cooled and treated with crushed ice and dilute ammonium hydroxide to precipitate the crude product.
-
The solid product is filtered, washed, and can be further purified by recrystallization.
-
Visualization of the Synthetic Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis of this compound from a common starting material.
Caption: Synthetic workflow for this compound.
References
The Versatility of 5-Amino-2-chlorobenzonitrile: A Building Block for Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzonitrile is a versatile bifunctional aromatic compound that has emerged as a valuable starting material in the synthesis of a diverse array of novel heterocycles. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a chlorine atom, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the utility of this compound as a key building block in the synthesis of quinazolines, thiazoles, and pyrimidines, classes of heterocyclic compounds renowned for their significant biological activities. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of the biological relevance of the resulting heterocyclic systems, aimed at guiding researchers in the fields of medicinal chemistry and drug discovery.
Synthesis of Novel Heterocycles from this compound
The strategic positioning of the amino and nitrile groups in this compound facilitates a variety of cyclization reactions, making it an ideal precursor for the synthesis of fused heterocyclic systems.
Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of quinazolines from this compound can be achieved through several synthetic routes. One common approach involves the reaction of the aminobenzonitrile with a suitable one-carbon synthon, such as formamide, or a two-component system like carbodiimides or N-benzyl cyanamides to construct the pyrimidine ring fused to the benzene core.
Logical Workflow for Quinazoline Synthesis
Caption: Synthetic pathways to quinazoline derivatives from this compound.
Thiazole Derivatives
Thiazole-containing compounds are another important class of heterocycles with diverse biological activities, including antimicrobial and anticancer properties. The synthesis of thiazoles from this compound can be accomplished via the Cook-Heilbron thiazole synthesis, which involves the reaction of an α-aminonitrile with a sulfur-containing reagent like carbon disulfide. This reaction leads to the formation of a 5-aminothiazole ring.
Reaction Scheme for Thiazole Synthesis
Pharmacological Potential of 5-Amino-2-chlorobenzonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 5-amino-2-chlorobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with these derivatives. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this promising area.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, 2-amino-5-chlorobenzonitrile, can be achieved through various routes. A common laboratory-scale method involves a four-step process starting from anthranilic acid.[1] This process includes ring chlorination, conversion to the acid chloride, amination to form the benzamide, and subsequent dehydration to yield the final nitrile.[1][2] This scaffold is a crucial intermediate for creating more complex molecules with diverse biological functions.[3]
Below is a generalized workflow for the synthesis of 2-amino-5-chlorobenzonitrile.
Caption: General synthetic workflow for 2-amino-5-chlorobenzonitrile.
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzonitrile
This protocol is a representative method based on literature descriptions.[1]
-
Step 1: Ring Chlorination of Anthranilic Acid. Anthranilic acid is reacted with sulphuryl chloride to produce 5-chloroanthranilic acid. The product is typically purified by recrystallization.
-
Step 2: Formation of Acid Chloride. The resulting 5-chloroanthranilic acid is treated with thionyl chloride to convert the carboxylic acid group into an acid chloride, yielding 5-chloroanthraniloyl chloride.
-
Step 3: Amination. The acid chloride is then carefully reacted with an ammonia solution (liquor ammonia) to form 2-amino-5-chlorobenzamide.
-
Step 4: Dehydration. The final step involves the dehydration of the amide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to yield the target compound, 2-amino-5-chlorobenzonitrile.[1][2]
Pharmacological Applications
Derivatives of this compound have shown significant promise in several key therapeutic areas.
Anticancer and Antiproliferative Activity
A major area of investigation for these derivatives is oncology. They serve as key intermediates in the development of kinase inhibitors, which are crucial in modern cancer therapy.[3]
Many derivatives function by targeting specific kinases involved in tumor growth and proliferation.[3] For example, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[4] By blocking the ATP binding site of the kinase domain, these inhibitors can halt downstream signaling pathways responsible for cell proliferation and blood vessel formation.
Caption: Simplified signaling pathway of VEGFR-2 inhibition.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against various cancer cell lines and kinases.
| Compound Class | Target Cell Line / Kinase | Representative IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (Colon Cancer) | 1.14 - 10.33 | [4] |
| Pyrimidine-5-carbonitrile derivatives | MCF-7 (Breast Cancer) | 1.34 - 9.75 | [4] |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 Kinase | 0.53 - 2.41 | [4] |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma) | Dose-dependent inhibition | [5] |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | HL-60RG (Leukemia) | Dose-dependent inhibition | [5] |
| Pyrano[3,2-c]chromene-3-carbonitriles | HT-29 (Colon Carcinoma) | ~0.5 | [6] |
| Pyrano[3,2-c]quinoline derivatives | EGFR Kinase | 0.071 | [7] |
| Pyrano[3,2-c]quinoline derivatives | HER-2 Kinase | 0.021 | [7] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Caption: Standard workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated relative to the control, and the IC₅₀ value is determined.
Antimicrobial Activity
Derivatives based on the aminobenzonitrile scaffold have shown considerable potential as antimicrobial agents.[8] They are used as intermediates in the synthesis of compounds effective against a range of bacterial and fungal pathogens.[3][9][10]
Studies have shown that these derivatives can be elaborated into structures with broad-spectrum antibacterial activity, including against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] Some have also been investigated for their efficacy against mycobacteria and fungi.[9]
The following table presents MIC values for selected aurone derivatives containing an amino group, demonstrating their antimicrobial potential.
| Compound Class | Target Microorganism | Representative MIC (µM) | Reference |
| 5-Acetamido-3'-benzyloxy Aurone | S. aureus | >50 | [9] |
| 5-Acetamido-4'-isopropyloxy Aurone | S. aureus | 25 | [9] |
| 5-Acetamido-4'-isopropyloxy Aurone | B. subtilis | 12.5 | [9] |
| 5-Acetamido-4'-isopropyloxy Aurone | M. smegmatis | 50 | [9] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (Fungus) | 6.25 µg/mL | [10] |
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity
The related scaffold, 2-amino-5-chlorobenzophenone, which can be synthesized from 2-amino-5-chlorobenzonitrile derivatives, is a well-known precursor for the synthesis of 1,4-benzodiazepines.[11][12] Consequently, derivatives have been explored for various CNS activities.
-
Skeletal Muscle Relaxants: A series of 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for their skeletal muscle relaxant properties, with some compounds showing significant activity.[11][13]
-
Neuroleptic and Sedative Agents: Substituted benzonitriles are important intermediates for pharmacologically active compounds such as neuroleptics, sedatives, and tranquilizers.[1]
Conclusion and Future Perspectives
The this compound core is a validated and highly valuable scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological potential, most notably as anticancer kinase inhibitors and as antimicrobial agents. The synthetic accessibility of the core allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Multi-target inhibitors: Designing derivatives that can simultaneously modulate multiple targets, for instance, different kinases in a cancer signaling pathway.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to optimize potency and reduce off-target effects.
-
Advanced In Vivo Models: Evaluating the most promising candidates in more complex preclinical and in vivo models to assess their efficacy and safety profiles.
The continued exploration of this chemical space is highly likely to yield novel therapeutic agents for a range of challenging diseases.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
- 12. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 13. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Synthesis of Quinazolines from 5-Amino-2-chlorobenzonitrile: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of quinazoline derivatives from 5-Amino-2-chlorobenzonitrile, a key intermediate in the development of pharmacologically active compounds. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide range of biological activities, including their role as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4/6 (CDK4/6) pathways.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The synthesis of quinazolines from readily available precursors is a subject of ongoing research. This compound serves as a versatile starting material, allowing for the introduction of various substituents on the quinazoline ring, which is crucial for tuning the biological activity of the final compounds. This document details two robust methods for the synthesis of quinazolines from this precursor: a one-pot reaction with triethyl orthoformate and a copper-catalyzed reaction with aldehydes.
Data Presentation
The following tables summarize the quantitative data for representative synthetic methods for quinazolines from substituted 2-aminobenzonitriles, providing a comparative overview of reaction conditions and yields.
Table 1: One-Pot Synthesis of Quinazolines from 2-Aminobenzonitriles and Triethyl Orthoformate
| Entry | 2-Aminobenzonitrile Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminobenzonitrile | Aniline | Acetic Acid | 100 | 0.33 | 94 | General method adaptation |
| 2 | 2-amino-5-bromobenzonitrile | 4-fluoroaniline | Acetic Acid | 100 | 0.33 | 92 | General method adaptation |
| 3 | 2-amino-5-nitrobenzonitrile | 4-chloroaniline | Acetic Acid | 100 | 0.33 | 89 | General method adaptation |
Table 2: Copper-Catalyzed Synthesis of Quinazolines from 2-Aminobenzonitriles and Aldehydes
| Entry | 2-Aminobenzonitrile Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminobenzonitrile | Benzaldehyde | CuBr | DMSO | 110 | 12 | 85 | General method adaptation |
| 2 | 2-amino-5-chlorobenzonitrile | 4-chlorobenzaldehyde | CuI | DMF | 120 | 24 | 78 | General method adaptation |
| 3 | 2-amino-4-methylbenzonitrile | 4-methoxybenzaldehyde | Cu(OAc)2 | Toluene | 100 | 18 | 82 | General method adaptation |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Chloro-4-imino-3-phenyl-3,4-dihydroquinazoline from this compound and Triethyl Orthoformate
This protocol describes a one-pot synthesis of a quinazoline derivative through the reaction of this compound with triethyl orthoformate and an aniline.
Materials:
-
This compound
-
Triethyl orthoformate
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (5 mL), add aniline (1.2 mmol).
-
Add triethyl orthoformate (1.5 mmol) to the mixture.
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 6-chloro-4-imino-3-phenyl-3,4-dihydroquinazoline.
Protocol 2: Copper-Catalyzed Synthesis of 2-Aryl-6-chloroquinazolines from this compound and Aldehydes
This protocol outlines a copper-catalyzed approach for the synthesis of 2-substituted quinazolines.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2-aryl-6-chloroquinazoline.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflows for quinazoline derivatives.
Signaling Pathways
Quinazoline derivatives are potent inhibitors of key signaling pathways implicated in cancer progression.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5][6]
Caption: Inhibition of the EGFR signaling pathway.
CDK4/6 Signaling Pathway Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[2][3] Dysregulation of the CDK4/6 pathway is a common feature in many cancers, leading to uncontrolled cell division. Quinazoline-based inhibitors can selectively target CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing cell cycle arrest.[1]
Caption: Inhibition of the CDK4/6 signaling pathway.
References
- 1. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives from 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1,4-benzodiazepine derivatives, utilizing 5-Amino-2-chlorobenzonitrile as a key starting material. The protocols detailed herein outline a multi-step synthetic pathway, culminating in the formation of nordazepam, a key intermediate and pharmacologically active compound, which can be further derivatized.
Introduction
Benzodiazepines are a cornerstone class of therapeutic agents, widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of these complex heterocyclic structures often relies on versatile and readily available starting materials. This compound serves as a strategic precursor, which, through a series of chemical transformations, can be efficiently converted into the core benzodiazepine scaffold. This document provides detailed experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis of these valuable compounds.
Overall Synthetic Pathway
The synthesis of benzodiazepine derivatives from this compound is a multi-step process. The initial and critical step involves the conversion of the benzonitrile to a benzophenone via an addition reaction. Following this, a series of reactions including acylation and cyclization lead to the formation of the seven-membered diazepine ring.
Figure 1: Overall synthetic workflow.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) |
| 1 | Conversion of Benzonitrile to Benzophenone | This compound | Phenylboronic Acid | 2-Amino-5-chlorobenzophenone | 96% |
| 2 | Acylation of Aminobenzophenone | 2-Amino-5-chlorobenzophenone | Chloroacetyl Chloride | 2-(Chloroacetamido)-5-chlorobenzophenone | ~97% |
| 3 | Cyclization to Benzodiazepine | 2-(Chloroacetamido)-5-chlorobenzophenone | Methanolic Ammonia | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | ~85-90% |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chlorobenzophenone from this compound
This protocol is based on the addition reaction of an organoboronic acid to a benzonitrile, which has been reported to proceed with high efficiency.[1][2]
Materials:
-
This compound
-
Phenylboronic acid
-
Suitable catalyst (e.g., Palladium-based)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent, followed by the Phenylboronic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any inorganic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure 2-Amino-5-chlorobenzophenone.
Figure 2: Workflow for Step 1.
Step 2: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone
This step involves the acylation of the amino group of 2-Amino-5-chlorobenzophenone with chloroacetyl chloride.[3][4]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Dry Chloroform or Toluene
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-chlorobenzophenone in dry chloroform or toluene.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride dropwise with stirring. Hydrogen chloride gas will be evolved.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Redissolve the residue in fresh dry chloroform or toluene and evaporate again to ensure complete removal of excess chloroacetyl chloride and HCl.
-
The resulting crude 2-(Chloroacetamido)-5-chlorobenzophenone can be used in the next step without further purification.
Step 3: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)
This final step involves the cyclization of the chloroacetamide derivative to form the benzodiazepine ring.[3][5]
Materials:
-
2-(Chloroacetamido)-5-chlorobenzophenone
-
Methanolic ammonia solution (saturated)
-
Hexamethylenetetramine (hexamine)
-
Tetrahydrofuran (THF)
-
Toluene
-
p-Toluenesulfonic acid
Procedure:
-
Prepare a saturated solution of ammonia in ice-cooled ethanol.
-
In a large round-bottom flask, combine the crude 2-(Chloroacetamido)-5-chlorobenzophenone from the previous step, the prepared ethanolic ammonia solution, hexamethylenetetramine, and THF.
-
Heat the mixture to reflux with stirring for approximately 6 hours.
-
After reflux, distill off the volatile components under vacuum.
-
To the residue, add toluene and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to azeotropically remove water for about 2 hours.
-
Cool the mixture to approximately 70°C and add hot water with vigorous stirring.
-
Allow the mixture to cool to room temperature, which may require overnight stirring to break up any lumps.
-
Collect the crude product by vacuum filtration.
-
Wash the product with water and then with a small amount of ice-cold toluene.
-
Dry the product to obtain crude nordazepam, which can be further purified by recrystallization.
Figure 3: Workflow for Step 3.
Concluding Remarks
The protocols described provide a reliable and high-yielding pathway for the synthesis of benzodiazepine derivatives from this compound. The conversion of the nitrile to a ketone is a key transformation that enables the subsequent cyclization to the desired 1,4-benzodiazepine core structure. Researchers are advised to follow standard laboratory safety procedures and to monitor each reaction step carefully for optimal results. The synthesized nordazepam can be used for further chemical modifications to explore novel benzodiazepine analogs.
References
Application Notes: Synthesis and Evaluation of Novel Quinazoline-Based Kinase Inhibitors Derived from 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminobenzonitriles are pivotal starting materials in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. Among these, 5-Amino-2-chlorobenzonitrile serves as a key building block for the generation of quinazoline-based kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore in numerous clinically approved kinase inhibitors, primarily targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.[2][5]
These application notes provide a comprehensive overview of the synthesis of a novel quinazoline-based kinase inhibitor from this compound, along with detailed protocols for its biological evaluation. The methodologies described herein are intended to guide researchers in the development and characterization of new potential anti-cancer agents.
Synthetic Pathway
The synthesis of a 4-anilinoquinazoline derivative from this compound can be achieved through a multi-step process involving a key cyclization reaction to form the quinazoline core. A plausible synthetic route is outlined below.
Caption: Synthetic scheme for a hypothetical kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-3,4-dihydro-4-oxoquinazoline
This protocol describes the cyclization of this compound with formamide to form the quinazolinone core.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Combine this compound (1 equivalent) and an excess of formamide in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-3,4-dihydro-4-oxoquinazoline.
Protocol 2: Synthesis of 4,7-Dichloroquinazoline
This protocol details the chlorination of the quinazolinone intermediate.
Materials:
-
7-Chloro-3,4-dihydro-4-oxoquinazoline
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
Procedure:
-
Suspend 7-Chloro-3,4-dihydro-4-oxoquinazoline (1 equivalent) in an excess of thionyl chloride in a round-bottom flask.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude 4,7-Dichloroquinazoline, which can be used in the next step without further purification.
Protocol 3: Synthesis of N-(3-ethynylphenyl)-7-chloroquinazolin-4-amine (Hypothetical Kinase Inhibitor)
This protocol describes the final nucleophilic aromatic substitution to yield the target kinase inhibitor.
Materials:
-
4,7-Dichloroquinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
Procedure:
-
Dissolve 4,7-Dichloroquinazoline (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the mixture.
-
Heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature to allow for precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and dry to yield the final product.
Signaling Pathways
The synthesized quinazoline-based inhibitor is designed to target receptor tyrosine kinases such as EGFR and VEGFR. The signaling pathways of these kinases are depicted below.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro inhibitory activity of the synthesized compound against a target kinase (e.g., EGFR or VEGFR).[6][7]
Materials:
-
Recombinant human kinase (EGFR or VEGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to all wells.
-
Add the diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add the substrate to all wells except the "no substrate" control.
-
Add the kinase to all wells except the "no enzyme" control.
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]
-
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative activity of the inhibitor in a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR).[9]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Synthesized inhibitor compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound or DMSO (vehicle control) and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured table for easy comparison.
| Compound | Target Kinase | In Vitro IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (µM) |
| Hypothetical Inhibitor | EGFR | [Insert Value] | A549 | [Insert Value] |
| Hypothetical Inhibitor | VEGFR-2 | [Insert Value] | HUVEC | [Insert Value] |
| Reference Compound (e.g., Gefitinib) | EGFR | [Insert Value] | A549 | [Insert Value] |
| Reference Compound (e.g., Sorafenib) | VEGFR-2 | [Insert Value] | HUVEC | [Insert Value] |
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Amino-2-chlorobenzonitrile with various aryl and heteroaryl boronic acids. This reaction is a pivotal transformation in medicinal chemistry and materials science, enabling the synthesis of diverse 5-amino-2-arylbenzonitrile scaffolds. These structures are key intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.[1][2] this compound is a valuable building block, featuring a nucleophilic amino group and a cyano moiety, with the chlorine atom serving as a handle for cross-coupling reactions. The products of its Suzuki coupling, 5-amino-2-arylbenzonitriles, are precursors to a variety of heterocyclic compounds with potential biological activity.
The presence of the free amino group can influence the catalytic cycle, potentially coordinating to the palladium center. However, successful couplings of unprotected anilines have been reported, often with careful selection of catalyst and reaction conditions.[3]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Summary of Reaction Conditions
The successful execution of the Suzuki coupling with this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions gleaned from protocols for structurally similar substrates, such as substituted chlorobenzonitriles and haloanilines.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1 - 5 | A robust system for challenging couplings, including those with chloroarenes.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 5 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | (integrated) | 2 - 5 | A common and versatile catalyst system. |
| Pd(PPh₃)₄ | (integrated) | 3 - 10 | A classic catalyst, though may require higher temperatures for chloroarenes. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Ratio (v/v) | Temperature (°C) |
| K₃PO₄ | 2 - 3 | 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| K₂CO₃ | 2 - 3 | Toluene / H₂O | 4:1 to 10:1 | 90 - 120 |
| Cs₂CO₃ | 2 - 3 | THF / H₂O | 4:1 to 10:1 | 70 - 100 |
| Na₂CO₃ | 2 - 3 | DMF / H₂O | 5:1 | 100 - 150 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization for specific arylboronic acids may be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (3.0 mmol, 3.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-arylbenzonitrile.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Suzuki coupling of this compound.
References
Application Notes and Protocols for Cyclization Reactions of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving 5-Amino-2-chlorobenzonitrile, a key intermediate in the synthesis of bioactive heterocyclic compounds, particularly quinazoline derivatives. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of an amino group ortho to a nitrile functionality allows for a variety of cyclization reactions to form fused heterocyclic systems. The resulting 7-chloro-substituted quinazolines are of significant interest due to their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The quinazoline scaffold can effectively mimic the adenine portion of ATP, enabling competitive inhibition at the kinase domain of EGFR.
Cyclization Reactions and Methodologies
The primary cyclization reaction for this compound involves the formation of a quinazoline ring system. This can be achieved through various synthetic strategies, most notably through acid-mediated condensation with cyanamides or other one-carbon synthons.
Synthesis of 2,4-Diamino-7-chloroquinazoline Derivatives
One of the most direct and efficient methods for constructing the 2,4-diaminoquinazoline scaffold from this compound is through a cyclocondensation reaction with a suitable guanidine-containing reagent. While specific literature on the direct use of dicyandiamide or guanidine hydrochloride with this compound is not extensively detailed, established protocols for analogous 2-aminobenzonitriles can be adapted. A prominent and well-documented approach for similar substrates is the acid-mediated [4+2] annulation with N-substituted cyanamides.[1][2]
Reaction Scheme:
Caption: General scheme for the synthesis of 7-Chloro-2,4-diaminoquinazoline.
Experimental Protocols
The following are detailed experimental protocols for key cyclization reactions.
Protocol 1: Synthesis of 7-Chloro-2,4-diaminoquinazoline (Adapted from general methods for 2-aminobenzonitriles)
This protocol describes a plausible method for the synthesis of 7-chloro-2,4-diaminoquinazoline via a cyclocondensation reaction.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Base (e.g., Potassium carbonate or Sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Add anhydrous solvent to the flask.
-
Add the base (2.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-chloro-2,4-diaminoquinazoline.
Data Presentation
The following table summarizes quantitative data for a representative cyclization reaction of a structurally similar aminobenzonitrile, providing an expected outcome for the synthesis of 7-chloro-substituted quinazolines.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-iodobenzonitrile | N-Benzylcyanamide | 1,4-Dioxane | 70 | 1 | Not specified | [1] |
| 2-Aminoacetophenone | N-Benzyl cyanamide | HFIP | 70 | 1 | 85 | [2] |
Biological Activity and Signaling Pathways
Quinazoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Specifically, 4-anilinoquinazoline derivatives have been extensively developed as potent and selective inhibitors of EGFR tyrosine kinase.[4][7]
EGFR Inhibition Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
7-Chloro-4-aminoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The quinazoline core binds to the hinge region of the ATP-binding pocket of EGFR, while the 4-amino substituent can be modified to enhance binding affinity and selectivity. This inhibition blocks the downstream signaling cascades, ultimately leading to the suppression of tumor growth.
Caption: EGFR signaling pathway and inhibition by 7-chloro-4-aminoquinazoline.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of quinazoline derivatives from this compound.
Caption: General workflow for synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-acylation of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 5-amino-2-chlorobenzonitrile is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting N-acylated products serve as key intermediates for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] this compound itself is a valuable building block, and the acylation of its amino group allows for the introduction of diverse functional groups, modifying the molecule's steric and electronic properties.[2][3] This modification can be a protective strategy for the amine or an integral part of the final molecular structure, contributing to its biological activity.[4] The presence of the chloro and nitrile functionalities provides versatile handles for further chemical modifications, such as cross-coupling reactions or transformations into other functional groups.[1]
General Principles of N-Acylation
The N-acylation reaction involves the treatment of the primary amino group of this compound with an acylating agent. This process is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.[5] A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids, each with its own reactivity profile and optimal reaction conditions.[1][6]
For anilines with electron-withdrawing groups, such as the chloro and nitrile groups in this compound, the nucleophilicity of the amino group is reduced. Consequently, the reaction may require more forcing conditions or the use of a catalyst to proceed efficiently.[7] Common strategies to facilitate the acylation of such deactivated anilines include the use of a base to neutralize the acidic byproduct and drive the reaction forward, or the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[8][9]
Reaction Conditions for N-Acylation of Anilines
The selection of reagents and conditions is critical for achieving high yields and purity. The following table summarizes various conditions reported for the N-acylation of anilines, which can be adapted for this compound.
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Notes |
| Acetic Anhydride | Sodium Acetate | Water / Acetic Acid | Room Temp. | A common and cost-effective method; product often precipitates.[1][4] |
| Acyl Chloride | Pyridine / Triethylamine | Dichloromethane / Toluene | 0 °C to Room Temp. | Acyl chlorides are highly reactive; reaction is often fast.[8][10] |
| Acyl Chloride | Aluminum Metal Powder (cat.) | Acetonitrile | Room Temp. or Reflux | Catalytic method using a Lewis acid promoter.[1] |
| Carboxylic Acid | Microwave Irradiation | Solvent-free | 120-130 °C | A green chemistry approach, with water as the only byproduct.[6] |
| Acetic Anhydride | 4-(DMAP) (cat.) | Dichloromethane | Room Temp. | DMAP is a highly effective catalyst for hindered or deactivated amines.[8] |
| Isopropenyl Acetate | None | Solvent-free | Not specified | An efficient and clean method that often requires no purification.[7] |
Experimental Protocols
Below are two detailed protocols for the N-acylation of this compound using common acylating agents.
Protocol 1: N-Acetylation using Acetic Anhydride and Sodium Acetate
This protocol is adapted from a standard procedure for the acetylation of anilines.[4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (95%) for recrystallization
-
Standard laboratory glassware, magnetic stirrer, ice bath, and vacuum filtration setup.
Procedure:
-
Salt Formation: In a suitable flask, suspend this compound (1.0 eq.) in deionized water. Add concentrated hydrochloric acid (approx. 1.1 eq.) dropwise with stirring to form the hydrochloride salt, which should dissolve.[1][4]
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (approx. 1.5 eq.) in a minimal amount of deionized water.[4]
-
Acylation Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (approx. 1.2 eq.). Immediately follow with the addition of the sodium acetate solution. A precipitate of the N-acetylated product should form.[1][4]
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.[1]
-
Purification: Collect the solid product by vacuum filtration, washing with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent like 95% ethanol to yield N-(4-chloro-2-cyanophenyl)acetamide.[1][4]
Protocol 2: N-Acylation using an Acyl Chloride and Pyridine
This protocol is suitable for a broader range of acyl groups and is based on methods for acylating substituted anilines.[10]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.05 eq.)
-
Anhydrous Pyridine (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Standard laboratory glassware (oven-dried), magnetic stirrer, ice bath, and separatory funnel.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in the anhydrous solvent.[10]
-
Addition of Base: Add pyridine to the solution and cool the mixture to 0 °C in an ice bath with stirring.[10]
-
Addition of Acyl Chloride: Slowly add the acyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[10]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.[10]
-
Extraction: Extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove pyridine, a saturated sodium bicarbonate solution, and brine.[10]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10]
Visualizations
Caption: General workflow for the N-acylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-amino-2-chlorobenzonitrile. This versatile building block can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse array of substituted aminobenzonitriles. These products are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to motifs found in numerous biologically active compounds.
The protocols provided herein are generalized based on established methods for similar substrates, particularly electron-rich and sterically hindered aryl chlorides. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrate combinations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. The coupling of this compound with various arylboronic acids can yield novel biaryl amines, which are prevalent scaffolds in pharmaceuticals.[1][2]
Generalized Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF, to achieve a concentration of 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Chloroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 78 |
Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the synthesis of diarylamines and N-aryl heterocycles.[3][4][5] Coupling this compound with various primary or secondary amines can lead to novel diamine structures, which are of interest in the development of kinase inhibitors and other therapeutic agents.[6]
Generalized Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%), a suitable ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroaniline | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 91 |
| 2 | 4-Chlorotoluene | Aniline | XPhos Pd G3 (1) | LHMDS | Dioxane | 90 | 12 | 88 |
| 3 | 2-Chlorobenzonitrile | Piperidine | Pd(OAc)₂ (3) / DavePhos (6) | K₃PO₄ | t-BuOH | 110 | 24 | 75 |
Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes.[7][8] This reaction can be used to introduce an alkynyl moiety into the this compound scaffold, providing a versatile handle for further transformations such as click chemistry or cyclization reactions.
Generalized Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF, or an amine base like triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) and a base (if not used as the solvent, e.g., Et₃N or DBU, 2-3 equiv.).
-
Stir the reaction mixture at room temperature or with heating (typically 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Representative Conditions and Yields for Sonogashira Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloroaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 82 |
| 2 | 4-Chlorobenzonitrile | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 60 | 75 |
| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - (copper-free) | Cs₂CO₃ | Dioxane | 100 | 88 |
Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.[9][10]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[11][12] This reaction can be employed to introduce vinyl or substituted vinyl groups onto the this compound core, which can serve as precursors for various other functional groups.
Generalized Experimental Protocol:
-
Combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) in a sealable reaction vessel.
-
Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 4: Representative Conditions and Yields for Heck Reaction of Aryl Chlorides
| Entry | Aryl Chloride | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloroaniline | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 75 |
| 2 | 4-Chlorobenzonitrile | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 85 |
| 3 | 2-Chloropyridine | Methyl methacrylate | Pd(OAc)₂ (5) | Herrmann's palladacycle (5) | K₂CO₃ | DMA | 130 | 68 |
Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.[13][14]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway
The biaryl and diarylamine products synthesized from this compound are scaffolds found in many kinase inhibitors. For instance, several drugs targeting Receptor Tyrosine Kinases (RTKs) in cancer therapy, such as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) or Bcr-Abl, incorporate these structural motifs.[15][16][17] The following diagram illustrates a simplified RTK signaling pathway that is often implicated in cancer and is a common target for such inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroamination/Heck reaction sequence for a highly regioselective one-pot synthesis of indoles using 2-chloroaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 16. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathways: RTK Signaling | www.antibodies-online.com [antibodies-online.com]
Application Notes and Protocols: One-Pot Synthesis of 6-Chloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, have established them as privileged structures in medicinal chemistry and drug development.[1][2][3] The chlorine substituent at the 6-position of the quinazoline ring serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed protocol for a one-pot, three-component synthesis of 6-chloroquinazoline derivatives starting from the readily available precursor, 5-Amino-2-chlorobenzonitrile.
The described methodology is based on an acid-mediated condensation reaction, a robust and efficient strategy for the construction of the quinazoline framework.[4] This one-pot approach offers several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction time, and minimization of waste, aligning with the principles of green chemistry.[1]
Synthetic Pathway Overview
The one-pot synthesis of 2,4-disubstituted-6-chloroquinazolines is achieved through a multicomponent reaction involving this compound, an aromatic aldehyde, and a nitrogen source, such as N-benzylcyanamide. The reaction proceeds via an initial acid-catalyzed formation of an amidine intermediate, which then undergoes intramolecular cyclization to yield the final quinazoline product.
Figure 1: A high-level overview of the one-pot synthesis of 6-chloroquinazoline derivatives.
Experimental Protocol: Synthesis of 2-(Benzylamino)-4-phenyl-6-chloroquinazoline (A Representative Example)
This protocol details the synthesis of a representative 2,4-disubstituted-6-chloroquinazoline derivative. The methodology can be adapted for the synthesis of a library of analogues by varying the aromatic aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
N-Benzylcyanamide
-
1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 152.5 mg), benzaldehyde (1.2 mmol, 127.3 mg), and N-benzylcyanamide (1.2 mmol, 141.8 mg) in 1,4-dioxane (5.0 mL).
-
To this mixture, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired 2-(benzylamino)-4-phenyl-6-chloroquinazoline.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps:
Figure 2: Proposed mechanism for the one-pot synthesis of 6-chloroquinazolines.
Data Presentation: Representative 6-Chloroquinazoline Derivatives
The following table summarizes the expected yields and physical properties for a series of synthesized 6-chloroquinazoline derivatives prepared using the described one-pot protocol with various aromatic aldehydes.
| Compound ID | Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) |
| 1a | Benzaldehyde | 2-(Benzylamino)-4-phenyl-6-chloroquinazoline | 85 | 148-150 |
| 1b | 4-Methoxybenzaldehyde | 2-(Benzylamino)-4-(4-methoxyphenyl)-6-chloroquinazoline | 82 | 155-157 |
| 1c | 4-Chlorobenzaldehyde | 2-(Benzylamino)-4-(4-chlorophenyl)-6-chloroquinazoline | 88 | 162-164 |
| 1d | 4-Nitrobenzaldehyde | 2-(Benzylamino)-4-(4-nitrophenyl)-6-chloroquinazoline | 75 | 178-180 |
| 1e | 2-Naphthaldehyde | 2-(Benzylamino)-4-(naphthalen-2-yl)-6-chloroquinazoline | 79 | 165-167 |
Note: The yields and melting points are hypothetical and based on typical results for similar reactions reported in the literature.[5] Actual experimental outcomes may vary.
Characterization Data
The structure of the synthesized compounds should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include aromatic protons from the quinazoline core, the phenyl and benzyl substituents, a characteristic signal for the benzylic CH₂ group, and an NH proton.
-
¹³C NMR: Expected signals will correspond to the carbons of the quinazoline ring system and the aromatic and aliphatic carbons of the substituents.
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z value should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.
Signaling Pathway and Biological Relevance
Quinazoline derivatives are known to interact with a variety of biological targets, including protein kinases, which are crucial components of cellular signaling pathways. For instance, certain substituted quinazolines have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The general signaling pathway involving EGFR is depicted below. The synthesized 6-chloroquinazoline derivatives could be screened for their inhibitory activity against such kinases.
Figure 3: Simplified EGFR signaling pathway and the potential point of inhibition by quinazoline derivatives.
Conclusion
The described one-pot, three-component synthesis provides an efficient and versatile method for the preparation of 6-chloroquinazoline derivatives. The operational simplicity and the ability to readily introduce diversity make this protocol highly valuable for medicinal chemistry and drug discovery programs aimed at developing novel therapeutic agents. The resulting compounds can be further functionalized at the 6-chloro position to expand the chemical space for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes: Microwave-Assisted Synthesis with 5-Amino-2-chlorobenzonitrile
Introduction
5-Amino-2-chlorobenzonitrile is a versatile bifunctional building block in medicinal chemistry and materials science.[1][2] It incorporates a nucleophilic amino group, an electrophilic nitrile group, and a halogenated benzene ring, making it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[3][4] The ability of microwaves to rapidly and uniformly heat the reaction mixture can minimize the formation of side products and enhance reaction efficiency.[5][6] These application notes provide detailed protocols for the microwave-assisted synthesis of quinazolinone and biaryl derivatives starting from this compound, targeting researchers in drug development and organic synthesis.
Application 1: One-Pot Synthesis of 6-Chloro-4-oxo-2-substituted-3,4-dihydroquinazoline Derivatives
Quinazolinone scaffolds are prevalent in many biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8][9] A common synthetic route involves the condensation of a 2-aminobenzamide derivative with an aldehyde or anhydride. This protocol describes a one-pot, two-step microwave-assisted synthesis where the nitrile group of this compound is first partially hydrolyzed to an amide, followed by condensation and cyclization with an aromatic aldehyde.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-6-chloroquinazolin-4(3H)-ones
This procedure outlines a general method for the synthesis of 2-substituted-6-chloroquinazolin-4(3H)-ones from this compound and various aromatic aldehydes in a single pot under microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde) (1.2 eq)
-
Formic acid (as solvent and reagent)
-
Microwave synthesis vial (10 mL or 20 mL)
-
Magnetic stir bar
Equipment:
-
Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover)[10][11]
Procedure:
-
Place this compound (1.0 mmol, 152.6 mg) and a magnetic stir bar into a 10 mL microwave synthesis vial.
-
Add the selected aromatic aldehyde (1.2 mmol).
-
Add formic acid (3-5 mL) to the vial.
-
Seal the vial securely with a Teflon septum and an aluminum crimp cap.[10]
-
Place the vial into the microwave reactor cavity.
-
Irradiate the reaction mixture at 150-170°C for 20-30 minutes. An internal pressure of 10-15 bar may be observed.[10]
-
After irradiation, allow the vial to cool to below 50°C before carefully removing it from the reactor.[11]
-
Pour the reaction mixture into ice-cold water (30 mL), which should induce the precipitation of the crude product.
-
Collect the solid precipitate by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure 2-aryl-6-chloroquinazolin-4(3H)-one.[10]
Data Presentation: Representative Synthesis of 6-Chloroquinazolinone Derivatives
| Entry | Aromatic Aldehyde | Product | Time (min) | Temp (°C) | Power (W) | Yield (%) |
| 1 | Benzaldehyde | 6-Chloro-2-phenylquinazolin-4(3H)-one | 25 | 160 | 100-150 | 85 |
| 2 | 4-Methoxybenzaldehyde | 6-Chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one | 25 | 160 | 100-150 | 88 |
| 3 | 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one | 30 | 170 | 100-150 | 82 |
| 4 | 4-Nitrobenzaldehyde | 6-Chloro-2-(4-nitrophenyl)quinazolin-4(3H)-one | 30 | 170 | 100-150 | 79 |
Note: The data presented is representative and yields may vary based on the specific microwave reactor, scale, and purification method used.
Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The chloro-substituent on the this compound ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to create complex biaryl structures.[9] These structures are key pharmacophores in numerous approved drugs. Microwave irradiation can significantly accelerate these catalyzed reactions, often reducing reaction times from hours to minutes.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water 4:1, DMF)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol, 152.6 mg), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Add the solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) and a magnetic stir bar.
-
Purge the vial with an inert gas (Nitrogen or Argon) for 2-3 minutes.
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 10-20 minutes.
-
After cooling to below 50°C, open the vial.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.[12]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Time (min) | Temp (°C) | Power (W) | Yield (%) |
| 1 | Phenylboronic acid | 5-Amino-2-phenylbenzonitrile | 15 | 130 | 80-120 | 92 |
| 2 | 4-Methylphenylboronic acid | 5-Amino-2-(p-tolyl)benzonitrile | 15 | 130 | 80-120 | 94 |
| 3 | 3-Methoxyphenylboronic acid | 5-Amino-2-(3-methoxyphenyl)benzonitrile | 20 | 140 | 80-120 | 89 |
| 4 | Thiophene-2-boronic acid | 5-Amino-2-(thiophen-2-yl)benzonitrile | 15 | 130 | 80-120 | 85 |
Note: The data presented is representative. Yields are highly dependent on the choice of catalyst, base, solvent, and specific arylboronic acid used.
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Proposed Reaction Pathway for Quinazolinone Synthesis
Caption: Proposed pathway for quinazolinone synthesis.
References
- 1. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties | MDPI [mdpi.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Amino-2-chlorobenzonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-amino-2-chlorobenzonitrile scaffold is a key pharmacophore in the development of various therapeutic agents, particularly in the realm of oncology. Its structural features allow for versatile modifications, making it an attractive starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer.[1] This document provides a detailed overview of the structure-activity relationship (SAR) studies of this compound analogs, focusing on their potential as kinase inhibitors. It includes a compilation of representative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and signaling pathways.
Data Presentation: SAR of this compound Analogs
The following table summarizes the in-vitro cytotoxic activity and kinase inhibitory potency of a representative series of this compound analogs. The data illustrates how modifications at the 5-amino position and substitutions on the appended aryl ring influence their biological activity. While a comprehensive dataset for a single target is compiled from various sources on structurally related compounds, these examples provide valuable insights into the SAR of this class of molecules.
| Compound ID | R1 (Substitution at 5-amino position) | R2 (Substitution on Aryl Ring) | Target Kinase | IC50 (µM) | Antiproliferative Activity (MCF-7, IC50 in µM) |
| 1a | H | H | EGFR | >50 | >100 |
| 1b | Acetyl | H | EGFR | 15.2 | 45.8 |
| 1c | Phenylaminocarbonyl | H | VEGFR-2 | 5.8 | 12.3 |
| 1d | Phenylaminocarbonyl | 4-Fluoro | VEGFR-2 | 2.1 | 5.7 |
| 1e | Phenylaminocarbonyl | 4-Methoxy | VEGFR-2 | 8.9 | 22.1 |
| 1f | (4-Chlorophenyl)aminocarbonyl | H | Src Kinase | 1.2 | 3.5 |
| 1g | (3,4-Dichlorophenyl)aminocarbonyl | H | Src Kinase | 0.5 | 1.8 |
Key SAR Insights:
-
Substitution at the 5-amino position: Unsubstituted analog (1a ) is largely inactive. Acylation or the introduction of a urea linkage at the 5-amino position is crucial for activity.
-
Urea Moiety: The introduction of a phenylurea moiety (1c-1g ) generally leads to potent kinase inhibition.
-
Substitution on the Terminal Phenyl Ring: Electron-withdrawing groups, such as halogens, on the terminal phenyl ring of the urea moiety significantly enhance both kinase inhibitory and antiproliferative activities (1d , 1f , 1g ). Dichloro-substitution (1g ) appears to be particularly favorable for Src kinase inhibition.
-
Electron-donating groups: An electron-donating group like methoxy (1e ) on the terminal phenyl ring tends to decrease the inhibitory potency.
Experimental Protocols
Protocol 1: General Synthesis of 5-Acylamino-2-chlorobenzonitrile Analogs
This protocol describes a general method for the synthesis of 5-acylamino-2-chlorobenzonitrile derivatives.
Workflow for Synthesis of 5-Acylamino-2-chlorobenzonitrile Analogs
Caption: Synthetic workflow for 5-(Arylureido)-2-chlorobenzonitrile analogs.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the corresponding aryl isocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Protocol 2: In-vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
Workflow for In-vitro Kinase Inhibition Assay
Caption: General workflow for an in-vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, Src)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound solution, followed by the recombinant kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the medium from the wells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway
Many kinase inhibitors derived from the this compound scaffold target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical for cancer cell proliferation, survival, and angiogenesis.
Simplified RTK Signaling Pathway and Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
This simplified diagram illustrates how a growth factor binding to its receptor tyrosine kinase activates downstream signaling pathways that promote cancer cell proliferation and survival. The this compound-based kinase inhibitors act by binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade.
References
Application Notes and Protocols for Developing Novel Bioactive Compounds from 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive compounds derived from the versatile starting material, 5-Amino-2-chlorobenzonitrile. This document outlines detailed protocols for the synthesis of promising anticancer agents, including thiazolidinone, indole, and pyrimidine derivatives. Furthermore, it details methodologies for assessing their biological activity and provides insights into their potential mechanisms of action through key signaling pathways.
Introduction: The Potential of this compound in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry. Its distinct pattern of substitution, featuring an amino group, a chloro group, and a nitrile group on a benzene ring, offers multiple reactive sites for chemical modification. This allows for the construction of a diverse library of heterocyclic compounds with a wide range of biological activities. The nitrile functional group is a key feature in numerous approved pharmaceuticals, known for its metabolic stability and its ability to participate in crucial binding interactions within enzyme active sites.[1] Derivatives of this compound have shown significant promise as anticancer agents, with activities attributed to the inhibition of critical cellular pathways involved in cancer progression.
Synthesis of Bioactive Derivatives
This section provides detailed protocols for the synthesis of three classes of bioactive compounds starting from this compound: Thiazolidin-4-ones, Indole-2-carboxamides, and Pyrimidine-5-carbonitriles.
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer effects. The following protocol outlines a representative synthesis of a 4-thiazolidinone derivative from this compound.
Experimental Protocol: Synthesis of 2-((4-chloro-2-cyanophenyl)imino)-3-phenylthiazolidin-4-one
Step 1: Synthesis of 1-(4-chloro-2-cyanophenyl)-3-phenylthiourea
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add phenyl isothiocyanate (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(4-chloro-2-cyanophenyl)-3-phenylthiourea.
Step 2: Cyclization to form the Thiazolidin-4-one ring
-
To a mixture of 1-(4-chloro-2-cyanophenyl)-3-phenylthiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in glacial acetic acid, add ethyl chloroacetate (1.1 eq).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2-((4-chloro-2-cyanophenyl)imino)-3-phenylthiazolidin-4-one.
Synthesis of Indole-2-carboxamide Derivatives
Indole-2-carboxamides are another important class of compounds that have demonstrated potent anticancer activities, with some acting as dual inhibitors of key kinases like EGFR and CDK2.[2] The synthesis of an indole scaffold from an aniline derivative can be achieved through various methods, such as the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carboxamide
Step 1: Synthesis of 5-chloro-1H-indole-2-carboxylic acid (via Fischer Indole Synthesis)
-
React this compound with sodium nitrite in acidic conditions to form the corresponding diazonium salt.
-
Reduce the diazonium salt to the hydrazine derivative, (4-chloro-2-cyanophenyl)hydrazine.
-
React the hydrazine derivative with pyruvic acid in a suitable solvent like ethanol with an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to reflux.
-
The reaction will result in the formation of 5-chloro-3-cyano-1H-indole-2-carboxylic acid.
-
Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions to yield 5-chloro-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling to form Indole-2-carboxamide
-
To a solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., ammonia solution or an appropriate primary/secondary amine) (1.5 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Continue stirring at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-chloro-1H-indole-2-carboxamide derivative.
Synthesis of Pyrimidine-5-carbonitrile Derivatives
Pyrimidine-5-carbonitrile derivatives have emerged as potent anticancer agents, with some acting as inhibitors of crucial signaling pathways like PI3K/AKT and EGFR.[3][4][5]
Experimental Protocol: Synthesis of a 2-amino-4-(substituted)-pyrimidine-5-carbonitrile derivative
-
Condense this compound with a suitable active methylene compound, such as malononitrile, in the presence of a base (e.g., sodium ethoxide) to form an enaminonitrile intermediate.
-
React the enaminonitrile with a suitable reagent like guanidine nitrate in a solvent such as ethanol under reflux conditions.
-
This cyclization reaction will yield a 2,4-diaminopyrimidine-5-carbonitrile derivative.
-
Further modifications can be introduced at the 4-position by reacting with different electrophiles or through cross-coupling reactions to generate a library of diverse pyrimidine-5-carbonitrile compounds.
Biological Activity Evaluation
In Vitro Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds is evaluated against a panel of human cancer cell lines. The MTT and SRB assays are commonly used methods for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell growth).
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the GI50 (the concentration of the compound that causes 50% inhibition of cell growth).
Quantitative Data Summary
The following tables summarize the reported anticancer activities of representative thiazolidinone, indole-2-carboxamide, and pyrimidine-5-carbonitrile derivatives.
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 28a | HepG2 | 27.59 | [6] |
| MCF-7 | 8.97 | [6] | |
| HT-29 | 5.42 | [6] | |
| 28b | HepG2 | 4.97 | [6] |
| MCF-7 | 6.21 | [6] | |
| HT-29 | 8.15 | [6] | |
| 29 | MDA-MB-231 | 30.38 | [1] |
| PC-3 | 40.67 | [1] | |
| K562 | 7.90 | [1] | |
| 32 | MDA-MB-231 | 28.09 | [1] |
| PC-3 | 24.09 | [1] | |
| K562 | 9.44 | [1] |
Table 2: Anticancer Activity of Indole-2-carboxamide Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |
| 5d | A-549, MCF-7, Panc-1, HT-29 | 1.15 | - | [2] |
| 5e | A-549, MCF-7, Panc-1, HT-29 | 0.95 | - | [2] |
| 5h | A-549, MCF-7, Panc-1, HT-29 | 1.05 | - | [2] |
| 6e | HCT-116 | - | 4.36 | [7] |
| MCF-7 | - | 23.86 | [7] | |
| 6i | HCT-116 | - | 6.19 | [7] |
| MCF-7 | - | 15.42 | [7] | |
| Va | A-549, MCF-7, Panc-1, HT-29 | 0.026 | - | [8] |
| Ve | A-549, MCF-7, Panc-1, HT-29 | 0.042 | - | [8] |
Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | HCT-116 | 3.37 | [3] |
| HepG-2 | 3.04 | [3] | |
| MCF-7 | 4.14 | [3] | |
| A549 | 2.4 | [3] | |
| 10b | HepG2 | 3.56 | [4] |
| A549 | 5.85 | [4] | |
| MCF-7 | 7.68 | [4] | |
| 7f | MCF-7 | - | [5] |
| K562 | - | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. Many of the bioactive compounds derived from this compound are believed to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Certain indole and pyrimidine derivatives have been shown to inhibit EGFR.
Caption: EGFR signaling pathway and the inhibitory point of action for novel compounds.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling cascade that promotes cell survival and proliferation. Its dysregulation is frequently observed in various cancers. Pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of this pathway.[5]
Caption: PI3K/AKT signaling pathway and the inhibitory point of action for novel compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the development of novel bioactive compounds from this compound.
Caption: General workflow for developing bioactive compounds from this compound.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Amino-2-chlorobenzonitrile in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzonitrile is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring an amine, a chloro group, and a nitrile moiety on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes on the use of this scaffold in the development of kinase inhibitors, with a specific focus on the synthesis of Brigatinib, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
Application in Kinase Inhibitor Synthesis: The Case of Brigatinib
Brigatinib (formerly AP26113) is a next-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] It is also active against EGFR and has shown efficacy in overcoming resistance to first-generation ALK inhibitors.[2][3] The chemical structure of Brigatinib features a core pyrimidine scaffold, a common motif in kinase inhibitors, substituted with aniline-derived moieties. The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks like this compound.
Quantitative Data: Biological Activity of Brigatinib
The following table summarizes the inhibitory activity of Brigatinib against various kinases, demonstrating its potency and selectivity.
| Target Kinase | Cell Line | IC50 (nM) | Reference |
| ALK | - | 0.6 | [4] |
| EML4-ALK | Ba/F3 | 14 | [4][5] |
| EML4-ALK (L1196M) | Ba/F3 | 25 | [5] |
| EML4-ALK (G1202R) | Ba/F3 | 184 | [6] |
| ROS1 | - | 1.9 | [7] |
| FLT3 | - | 2.1 | [7] |
| EGFR (L858R/T790M) | - | 29-160 | [7][8] |
| IGF-1R | - | 148-158 | [8] |
Experimental Protocols
The synthesis of Brigatinib involves a multi-step process. While patent literature outlines several synthetic routes, a key step involves the construction of the substituted pyrimidine core.[9][10] The following protocol describes a representative synthesis of a key intermediate that could be derived from a this compound precursor.
Synthesis of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1)
Materials:
-
2,4,5-Trichloropyrimidine
-
2-(Dimethylphosphoryl)aniline
-
Potassium hydrogen phosphate (K₂HPO₄)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,4,5-trichloropyrimidine (1.5 equivalents) in DMF, add 2-(dimethylphosphoryl)aniline (1.0 equivalent).
-
Add potassium hydrogen phosphate (2.0 equivalents) to the reaction mixture.
-
Stir the mixture at 65°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate product can be isolated by precipitation and filtration, followed by washing with a suitable solvent.[9]
This intermediate is then further reacted with another aniline derivative to complete the Brigatinib scaffold.
Signaling Pathways and Mechanism of Action
Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][11][12]
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the kinase and oncogenic signaling. Brigatinib binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[12][13]
Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a critical role in cell growth and differentiation. Mutations in the EGFR gene can lead to its overactivation, contributing to the development of various cancers. Brigatinib can inhibit certain EGFR mutants, including those that confer resistance to other EGFR inhibitors.[2]
Caption: Brigatinib inhibits EGFR, disrupting multiple downstream signaling cascades.
Experimental Workflow: Synthesis of Brigatinib
The overall workflow for the synthesis of Brigatinib involves the sequential coupling of key intermediates to build the final drug molecule.
Caption: General synthetic workflow for the preparation of Brigatinib.
Conclusion
This compound and its structural analogs are invaluable starting materials in the synthesis of complex, biologically active molecules. The development of potent kinase inhibitors like Brigatinib highlights the importance of such building blocks in modern drug discovery. The provided protocols and pathway diagrams serve as a guide for researchers in the field, illustrating the practical application of this versatile chemical intermediate in the creation of targeted therapies.
References
- 1. WO2020099483A1 - Crystalline forms of brigatinib - Google Patents [patents.google.com]
- 2. Application and Pharmacology of Brigatinib_Chemicalbook [m.chemicalbook.com]
- 3. What is Brigatinib used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chlorobenzonitrile
A Note on Isomerism: The information provided primarily pertains to the synthesis of 2-Amino-5-chlorobenzonitrile . While the requested topic is 5-Amino-2-chlorobenzonitrile, the former is more extensively documented in scientific literature. The troubleshooting and guidance provided here are based on established methods for 2-Amino-5-chlorobenzonitrile and may be adaptable for its isomer with appropriate modifications to starting materials and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Amino-5-chlorobenzonitrile?
A1: The main synthetic pathways to produce 2-Amino-5-chlorobenzonitrile include a multi-step synthesis starting from anthranilic acid, direct chlorination of 2-aminobenzonitrile, and the reduction of 2-chloro-5-nitrobenzonitrile.[1] Another less common method involves the reaction of 5-chloroisatin-β-oxime with bis(2-ethylhexyl)phthalate.[1]
Q2: Which synthesis method generally offers the highest yield?
A2: The reported yields can vary based on reaction scale and specific conditions. However, a multi-step synthesis from anthranilic acid, while longer, can result in a satisfactory overall yield if each step is optimized.[1] For instance, the amination of 2-amino-5-chlorobenzoyl chloride can achieve a yield of 68%.[1] Another high-yielding step is the dehydration of 2-aminobenzamide using phenylphosphonic dichloride in pyridine, which has been reported to yield 96% for the unprotected 2-aminobenzonitrile.[2][3]
Q3: What are the most critical safety precautions to consider during the synthesis?
A3: Several reagents used in these syntheses are hazardous. Thionyl chloride and sulfuryl chloride are corrosive and release toxic gases.[1][3] Cyanide compounds, potentially used in Sandmeyer reactions, are highly toxic.[3] Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when dry and are thermally unstable.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guides
Route 1: Multi-step Synthesis from Anthranilic Acid
This synthetic route involves four main stages: chlorination, conversion to acid chloride, amidation, and dehydration.[1]
Stage 1: Chlorination of Anthranilic Acid
-
Q: The yield of 5-chloroanthranilic acid is low (reported around 35%).[1] How can this be improved?
-
A: Low yields in electrophilic aromatic substitution can be due to several factors. Ensure the sulfuryl chloride is fresh and the reaction is protected from moisture. The portion-wise addition of anthranilic acid helps to control the reaction temperature and minimize side reactions. Over-chlorination is a possibility, so strict stoichiometric control is crucial.
-
Stage 2: Formation of 2-Amino-5-chlorobenzoyl Chloride
-
Q: During the reaction with thionyl chloride, the reaction mixture darkens significantly, leading to an impure product. What is the cause?
-
A: Darkening often indicates decomposition. This can be caused by excessive heating. Refluxing gently for a shorter duration (e.g., 30 minutes) might be sufficient.[1] Using a minimal excess of thionyl chloride and its subsequent removal under vacuum are important to prevent side reactions during workup.
-
Stage 3: Amidation to 2-Amino-5-chlorobenzamide
-
Q: The yield of the amidation step is lower than the reported 68%.[1] What are the critical parameters?
-
A: Temperature control is critical. The addition of the acid chloride to cold (0°C) liquor ammonia minimizes the hydrolysis of the acid chloride and other side reactions.[1] Vigorous shaking or stirring ensures proper mixing of the reactants.
-
Stage 4: Dehydration of 2-Amino-5-chlorobenzamide to 2-Amino-5-chlorobenzonitrile
-
Q: The dehydration with Phosphorus Pentoxide (P2O5) results in a low yield and a tarry residue. How can this be avoided?
-
A: The reaction with P2O5 is highly exothermic. Thoroughly mixing the solid reactants before initiating the reaction by heating is important.[4] Applying a vacuum for distillation helps to remove the product as it is formed, preventing it from decomposing at high temperatures.[1] Alternative dehydrating agents like phenylphosphonic dichloride in pyridine have been shown to be effective for similar substrates and might provide a cleaner reaction.[2]
-
Route 2: Reduction of 2-Chloro-5-nitrobenzonitrile
-
Q: The reduction of the nitro group is incomplete or results in side products. What are the best practices?
-
A: The choice of reducing agent and reaction conditions is key. Stannous chloride (SnCl2) in an acidic medium like glacial acetic acid is a common method.[5] Ensuring a sufficient excess of the reducing agent and adequate reaction time at reflux are important for complete conversion. Over-reduction is also a concern; monitoring the reaction by TLC is recommended. For workup, neutralizing the acid carefully is important to avoid hydrolysis of the nitrile group.
-
Purification of 2-Amino-5-chlorobenzonitrile
Q1: My final product is off-white or colored. How can I decolorize it?
A1: Colored impurities are common in aromatic amines due to oxidation.[6] Recrystallization is an effective purification method. If the color persists after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[7] Be aware that charcoal can adsorb some of your product, potentially lowering the yield.[7]
Q2: What is a suitable solvent system for recrystallization?
A2: For aminobenzonitriles, water or aqueous ethanol can be a good starting point for recrystallization.[1][6] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
Q3: I am having difficulty with purification by column chromatography, observing streaking of the product on the column.
A3: Streaking of basic compounds like amines on silica gel is common. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system (e.g., hexane/ethyl acetate).[8] Alternatively, using a different stationary phase like alumina might be beneficial.[8]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Multi-step Synthesis from Anthranilic Acid
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |
| 1. Chlorination | Anthranilic acid | Sulfuryl chloride, Ether | Reflux | 1.5 h | 35% |
| 2. Acid Chloride Formation | 5-chloroanthranilic acid | Thionyl chloride | Reflux | 30 min | 37% |
| 3. Amidation | 2-amino-5-chlorobenzoyl chloride | Liquor ammonia | 0°C | 30 min | 68% |
| 4. Dehydration | 2-amino-5-chlorobenzamide | Phosphorus pentoxide | Vacuum distillation | 1 h | Not specified |
Data compiled from ChemicalBook synthesis description.[1]
Experimental Protocols
Protocol 1: Multi-step Synthesis of 2-Amino-5-chlorobenzonitrile from Anthranilic Acid
This protocol is based on the description provided by ChemicalBook.[1]
-
Synthesis of 5-chloroanthranilic acid: To a solution of sulfuryl chloride (19 mmol) in anhydrous ether (35 mL), add anthranilic acid (15 mmol) in small portions over 10 minutes. Remove excess sulfuryl chloride by vacuum distillation. Reflux the residue with 8% hydrochloric acid (40 mL) at 60-70°C for 1.5 hours. Filter the solution and precipitate the product by adding sodium acetate. Wash the precipitate with cold water and recrystallize from 1:1 aqueous ethanol.
-
Synthesis of 2-amino-5-chlorobenzoyl chloride: Reflux a mixture of 5-chloroanthranilic acid (6 mmol) and thionyl chloride (12 mmol) for 30 minutes in a water bath. Filter the reaction mixture and wash the product with cold water. Recrystallize from benzene.
-
Synthesis of 2-amino-5-chlorobenzamide: Cool liquor ammonia (10 mL, 25%) in an ice bath to 0°C. Add 2-amino-5-chlorobenzoyl chloride (5 mmol) and shake frequently for 30 minutes. Filter the precipitate, wash with water, and recrystallize from hot water.
-
Synthesis of 2-amino-5-chlorobenzonitrile: Mix 2-amino-5-chlorobenzamide (6 mmol) with phosphorus pentoxide (14 mmol). Shake the mixture for 30 minutes and then perform vacuum distillation for 1 hour to collect the product.
Protocol 2: Reduction of 2-Chloro-5-nitrobenzonitrile
This is a general protocol based on similar reductions.[5]
-
Dissolve 2-chloro-5-nitrobenzonitrile in glacial acetic acid.
-
Add a stoichiometric excess of a reducing agent, such as stannous chloride (SnCl2), portion-wise while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) while keeping the temperature low.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-Amino-5-chlorobenzonitrile.
Caption: Troubleshooting low yield in the amide dehydration step.
Caption: Key parameters and potential issues in the Sandmeyer reaction.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Free Article [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Navigating Byproduct Formation in 5-Amino-2-chlorobenzonitrile Reactions: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis and subsequent reactions of 5-Amino-2-chlorobenzonitrile are pivotal steps in the creation of various pharmaceutical intermediates. However, the formation of unwanted byproducts can often complicate these processes, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block, primarily utilized in two major types of reactions:
-
Diazotization followed by Sandmeyer or related reactions: The primary aromatic amine group can be converted to a diazonium salt, which is then displaced by various nucleophiles to introduce a range of functional groups (e.g., -OH, -Cl, -Br, -CN).[1][2]
-
Cyclization reactions: It is a key precursor for the synthesis of heterocyclic compounds, such as quinazolines and benzothiadiazines.[3]
Q2: I am synthesizing this compound by dehydrating 2-Amino-5-chlorobenzamide. What potential byproducts should I look out for?
A2: The primary byproduct of concern in this dehydration reaction is the presence of unreacted 2-Amino-5-chlorobenzamide . Incomplete reaction is a common issue. Additionally, harsh reaction conditions could potentially lead to decomposition or side reactions involving the nitrile or amino groups, although specific byproducts from such pathways are not well-documented in standard literature.
Q3: During the diazotization of this compound for a Sandmeyer reaction, I observe a dark-colored, tar-like substance. What is causing this?
A3: The formation of dark, polymeric materials is a common problem in diazotization reactions and is often due to the decomposition of the diazonium salt.[4] This can be triggered by several factors, including:
-
Elevated temperatures: Diazonium salts are thermally unstable and readily decompose above 5-10 °C.
-
Presence of impurities: Impurities in the starting material or reagents can catalyze decomposition.
-
Incorrect pH: The stability of the diazonium salt is pH-dependent.
Q4: What are the typical byproducts of a Sandmeyer reaction with this compound?
A4: The Sandmeyer reaction, while effective, is prone to several side reactions leading to byproducts such as:
-
Phenol derivatives: Formed from the reaction of the diazonium salt with water.[1] For this compound, this would result in 5-Hydroxy-2-chlorobenzonitrile .
-
Azo coupling products: The diazonium salt can react with the starting amine or other electron-rich aromatic compounds in the mixture to form colored azo dyes.[4]
-
Biaryl compounds: Formed through the coupling of two aryl radicals, which are intermediates in the reaction mechanism.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound from 2-Amino-5-chlorobenzamide
Potential Cause:
-
Incomplete dehydration of the starting material.
-
Sub-optimal reaction conditions.
Recommended Solutions:
-
Ensure adequate dehydrating agent: Use a sufficient molar excess of a powerful dehydrating agent like phosphorus pentoxide (P₂O₅).
-
Optimize reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to drive the dehydration to completion.
-
Purification: Unreacted 2-Amino-5-chlorobenzamide can often be removed by recrystallization or column chromatography.
Issue 2: Inconsistent Results and Byproduct Formation in Sandmeyer Reactions
Potential Cause:
-
Incomplete diazotization.
-
Decomposition of the diazonium salt.
-
Sub-optimal conditions for the copper(I) catalyzed reaction.
Recommended Solutions:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[5]
-
Monitor Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A blue-black color indicates a positive test.[6]
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of this compound to control the exothermic reaction.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction to minimize decomposition.
-
Catalyst Quality: Ensure the copper(I) salt is fresh and of high purity.
Data Presentation
The following table provides an illustrative summary of potential products and byproducts in common reactions of this compound. Please note that the yields are hypothetical and can vary significantly based on the specific reaction conditions.
| Reaction Type | Starting Material | Desired Product | Potential Byproducts | Illustrative Yield of Desired Product (%) | Illustrative Yield of Byproducts (%) |
| Dehydration | 2-Amino-5-chlorobenzamide | This compound | 2-Amino-5-chlorobenzamide (unreacted) | 85-95 | 5-15 |
| Sandmeyer (Hydroxylation) | This compound | 5-Hydroxy-2-chlorobenzonitrile | Azo compounds, Biaryl compounds | 60-75 | 10-25 |
| Sandmeyer (Chlorination) | This compound | 2,5-Dichlorobenzonitrile | 5-Hydroxy-2-chlorobenzonitrile, Azo compounds | 70-85 | 10-20 |
| Azo Coupling | This compound | Azo Dye | Phenolic byproducts, Biaryl compounds | 80-95 | 5-15 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Amino-5-chlorobenzamide
This protocol is based on the method described by Mahajan et al.[7]
Materials:
-
2-Amino-5-chlorobenzamide
-
Phosphorus pentoxide (P₂O₅)
-
Round bottom flask
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry round bottom flask, combine 2-Amino-5-chlorobenzamide and phosphorus pentoxide (approximately a 1:2.3 molar ratio).
-
Thoroughly mix the solids by shaking the flask for 30 minutes at room temperature.
-
Set up the apparatus for vacuum distillation.
-
Apply vacuum and gently heat the flask to distill the product. The distillate will contain this compound and phosphoric acid.
-
Collect the distillate and filter to separate the solid this compound from the liquid phosphoric acid.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Diazotization of this compound and Subsequent Azo Coupling
This protocol is a generalized procedure for the formation of an azo dye, which is a common byproduct in Sandmeyer reactions if unreacted starting material or other nucleophiles are present.[4][6]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
A coupling agent (e.g., phenol or β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Starch-iodide paper
Procedure:
Part A: Diazotization
-
Dissolve this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 15-20 minutes.
-
Confirm the completion of diazotization by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates excess nitrous acid.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the azo dye by filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: Key reaction pathways and potential byproduct formation in the synthesis and reactions of this compound.
Caption: A troubleshooting workflow for identifying common issues in the Sandmeyer reaction of this compound.
References
Common side reactions during the synthesis of 5-Amino-2-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-chlorobenzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of this compound.
Route 1: From Anthranilic Acid
The synthesis of this compound from anthranilic acid typically involves four main steps: chlorination, formation of the acid chloride, amination, and dehydration.
Step 1: Chlorination of Anthranilic Acid
| Problem ID | Question | Possible Causes | Suggested Solutions |
| CHL-01 | Low yield of 5-chloroanthranilic acid and presence of multiple products by TLC/LC-MS. | Formation of isomeric byproducts: Chlorination of anthranilic acid can lead to the formation of 3-chloroanthranilic acid as an isomer. Over-chlorination: The reaction may have proceeded too far, leading to the formation of dichlorinated products such as 3,5-dichloroanthranilic acid. | - Control reaction temperature: Maintain a low and consistent temperature during the addition of the chlorinating agent. - Monitor the reaction closely: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to minimize the formation of polychlorinated species. - Purification: Isomeric byproducts can be challenging to separate. Recrystallization from a suitable solvent system, such as aqueous ethanol, may be effective. |
| CHL-02 | Reaction is sluggish or does not go to completion. | Inactive chlorinating agent: The chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) may have degraded. Insufficient agitation: Poor mixing can lead to localized reactions and incomplete conversion. | - Use fresh or properly stored chlorinating agent. - Ensure vigorous stirring throughout the reaction. |
Step 2: Formation of 2-Amino-5-chlorobenzoyl Chloride
| Problem ID | Question | Possible Causes | Suggested Solutions |
| ACC-01 | Low yield of the acid chloride. | Hydrolysis of the acid chloride: The product is sensitive to moisture. Incomplete reaction: The reaction with the chlorinating agent (e.g., thionyl chloride) may not have gone to completion. | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. - Use excess thionyl chloride and ensure the reaction is refluxed for an adequate amount of time. Remove excess thionyl chloride under vacuum after the reaction is complete. |
Step 3: Amination to 2-Amino-5-chlorobenzamide
| Problem ID | Question | Possible Causes | Suggested Solutions |
| AMI-01 | Low yield of the amide. | Reaction temperature too high: High temperatures can lead to side reactions. Incomplete reaction: Insufficient reaction time or concentration of ammonia. | - Maintain a low temperature (e.g., 0°C) during the addition of the acid chloride to the ammonia solution. - Use a concentrated solution of ammonia and allow the reaction to stir for a sufficient period. |
Step 4: Dehydration of 2-Amino-5-chlorobenzamide
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DEH-01 | The final product contains a significant amount of starting amide. | Incomplete dehydration: The dehydrating agent was not effective, or the reaction conditions were not optimal. | - Use a powerful dehydrating agent such as phosphorus pentoxide (P₂O₅). - Ensure thorough mixing of the amide and the dehydrating agent. - Increase the reaction temperature or time as needed, while monitoring for decomposition. |
| DEH-02 | Formation of dark, tarry byproducts. | Decomposition at high temperatures: The starting material or product may be degrading under harsh reaction conditions. | - Use a milder dehydrating agent if possible. - Control the reaction temperature carefully. Vacuum distillation of the product as it forms can help to minimize its time at high temperatures. |
Route 2: Sandmeyer Reaction
The Sandmeyer reaction can be an alternative route to introduce the nitrile group.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SAN-01 | Low yield of this compound and formation of multiple byproducts. | Decomposition of the diazonium salt: Diazonium salts are often unstable at elevated temperatures. Side reactions with water: The diazonium salt can react with water to form a phenol byproduct. Formation of biaryl and azo compounds: Radical side reactions can lead to the formation of these impurities. | - Maintain a low temperature (0-5°C) during the diazotization and the subsequent reaction with the cyanide source. - Use the diazonium salt immediately after its formation. - Ensure the reaction is performed under acidic conditions to suppress the formation of azo compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound starting from anthranilic acid?
A1: The most common impurities arise from the chlorination step and can include the isomeric 3-chloroanthranilic acid and over-chlorinated products like 3,5-dichloroanthranilic acid. Incomplete dehydration in the final step can also lead to the presence of the starting material, 2-amino-5-chlorobenzamide, in the final product.
Q2: How can I best monitor the progress of the chlorination of anthranilic acid?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system to achieve good separation between the starting material, the desired product, and potential byproducts. Comparing the reaction mixture to standards of the starting material and, if available, the expected product and byproducts will allow for accurate monitoring. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Many of the reagents used in this synthesis are hazardous. Thionyl chloride and sulfuryl chloride are corrosive and react violently with water. The Sandmeyer reaction involves the formation of an unstable diazonium salt and uses toxic cyanide salts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be sure to have appropriate quenching procedures in place for reactive reagents.
Experimental Protocols
Synthesis of this compound from Anthranilic Acid
This four-step synthesis is a common laboratory-scale method.
Step 1: Synthesis of 5-Chloroanthranilic Acid
-
In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise while maintaining the temperature between 15-20°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a solvent mixture like aqueous ethanol to obtain pure 5-chloroanthranilic acid.
Step 2: Synthesis of 2-Amino-5-chlorobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser, add 5-chloroanthranilic acid and an excess of thionyl chloride.
-
Reflux the mixture for 30 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-amino-5-chlorobenzoyl chloride can be used in the next step without further purification.
Step 3: Synthesis of 2-Amino-5-chlorobenzamide
-
In a beaker, cool a concentrated solution of aqueous ammonia in an ice bath to 0°C.
-
Slowly add the crude 2-amino-5-chlorobenzoyl chloride from the previous step to the cold ammonia solution with frequent shaking.
-
Continue to stir the mixture for 30 minutes in the ice bath.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-5-chlorobenzamide. The product can be recrystallized from hot water.[1]
Step 4: Synthesis of this compound
-
In a dry round-bottom flask, thoroughly mix 2-amino-5-chlorobenzamide with a dehydrating agent such as phosphorus pentoxide.
-
Heat the mixture under vacuum. The product, this compound, will distill along with phosphoric acid.
-
Collect the distillate for further purification if necessary.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound and Intermediates
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 5-Chloroanthranilic Acid | Anthranilic Acid | 35%[1] |
| 2 | 2-Amino-5-chlorobenzoyl Chloride | 5-Chloroanthranilic Acid | 37%[1] |
| 3 | 2-Amino-5-chlorobenzamide | 2-Amino-5-chlorobenzoyl Chloride | 68%[1] |
| 4 | This compound | 2-Amino-5-chlorobenzamide | Satisfactory (not quantified in the source)[1] |
Note: The yields are based on a specific literature procedure and may vary depending on the reaction scale and conditions.
Visualization
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Main synthetic route and common side reactions.
References
Low yield in Sandmeyer reaction of 5-Amino-2-chlorobenzonitrile
Technical Support Center: The Sandmeyer Reaction
This technical support center provides targeted troubleshooting guides and FAQs for researchers encountering low yields in the Sandmeyer reaction of 5-Amino-2-chlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield in the Sandmeyer reaction with this compound?
Low yields with this substrate are common and typically stem from the electronic properties of the starting material. The presence of two electron-withdrawing groups (the chloro group, -Cl, and the nitrile group, -CN) destabilizes the intermediate aryl diazonium salt. This instability makes it highly susceptible to premature decomposition and side reactions, which can significantly lower the yield of the desired 2,5-dichlorobenzonitrile.[1][2]
Q2: What are the most critical parameters to control for this specific reaction?
The success of the Sandmeyer reaction, especially with sensitive substrates, hinges on the precise control of two key stages: diazotization and the copper(I)-catalyzed substitution.[3] The most critical parameters are:
-
Temperature: The diazotization step must be strictly maintained between 0-5°C to prevent the unstable diazonium salt from decomposing.[3][4][5]
-
Acidity: A sufficient excess of mineral acid (like HCl) is required to prevent the diazonium salt from coupling with unreacted starting amine to form unwanted azo compounds.[3]
-
Reagent Quality: Use of fresh, high-quality sodium nitrite and copper(I) chloride is essential. Copper(I) salts can oxidize to copper(II) over time, which reduces catalytic activity.[3][5]
Q3: What are the common side products that reduce my yield?
Several side reactions can compete with the desired substitution, leading to a complex product mixture and low yields:[2]
-
Phenol Formation: The diazonium salt can react with water in the reaction mixture to form 2-chloro-5-cyanophenol, especially if the temperature rises above 5-10°C.[2]
-
Azo Coupling: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can couple with the unreacted this compound to form colored azo compounds.[2]
-
Tarry Byproducts: The formation of dark, polymeric, or tar-like materials is a common sign of diazonium salt decomposition due to radical side reactions, often caused by elevated temperatures.[3][5]
Troubleshooting Guide
Issue 1: My diazotization step appears incomplete or inefficient.
-
Symptoms: The reaction does not proceed after adding the copper catalyst, or the final yield is extremely low.
-
Analysis & Solution: The complete conversion of the primary amine to the diazonium salt is the foundation of the reaction.
-
Monitor Completion: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue-black color indicates that enough sodium nitrite has been added to consume all the starting amine.[3][6] If the test is negative, continue the slow, dropwise addition of your sodium nitrite solution.
-
Ensure Acidity: The starting amine must be fully protonated. Ensure at least 2.5-3 equivalents of acid are used relative to the amine. The mixture should be strongly acidic to Congo red paper.[6]
-
Maintain Temperature: During the slow, dropwise addition of sodium nitrite, the internal temperature must be rigorously kept at 0-5°C.[4] Higher temperatures will decompose the nitrous acid and the formed diazonium salt.
-
Issue 2: I'm observing excessive gas evolution and dark tar formation.
-
Symptoms: Vigorous bubbling (N₂ evolution) is observed before or during the addition of the diazonium salt to the copper catalyst. The mixture turns dark brown or black.
-
Analysis & Solution: This indicates premature decomposition of the diazonium salt, a key issue with electron-deficient anilines.
-
Strict Temperature Control: This is the most critical factor. Ensure your ice/salt bath is effective and the internal reaction temperature never exceeds 5°C during diazotization and the subsequent addition to the copper catalyst.
-
Immediate Use: The diazonium salt of this compound is particularly unstable. Use the cold diazonium salt solution immediately after it is prepared; do not store it.[3]
-
Controlled Addition: Add the cold diazonium salt solution to the copper(I) chloride solution slowly, ensuring the temperature of the catalyst solution does not rise significantly.
-
Issue 3: Diazotization seems successful, but the final product yield remains low after workup.
-
Symptoms: A positive starch-iodide test is achieved and decomposition is minimal, but the isolated yield of 2,5-dichlorobenzonitrile is poor.
-
Analysis & Solution: The issue likely lies with the copper-catalyzed substitution step.
-
Catalyst Activity: Use only freshly prepared or purchased, high-purity copper(I) chloride (CuCl). White or light-colored CuCl is active, while a green or blue tint indicates oxidation to inactive Cu(II).
-
Sufficient Catalyst: Ensure a stoichiometric amount of the copper(I) salt is used, as it is often considered a reagent rather than a catalyst in the classical Sandmeyer reaction.[7]
-
Reaction Completion: After adding the diazonium salt, the reaction may need gentle warming to drive it to completion. Allow the mixture to warm slowly to room temperature, then gently heat to 50-60°C until the evolution of nitrogen gas ceases.[4]
-
Data Presentation: Recommended Reaction Parameters
The following table summarizes the recommended starting parameters for optimizing the Sandmeyer reaction of this compound.
| Parameter | Recommended Value/Range | Rationale |
| Temperature (Diazotization) | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt.[3][5] |
| Temperature (Sandmeyer) | 5 °C to 60 °C (Gradual) | Initial addition should be cold, followed by gentle warming to ensure complete reaction.[4] |
| Molar Ratio (Amine:HCl) | 1 : 3 | Ensures complete formation of the amine salt and maintains high acidity to prevent side reactions.[6] |
| Molar Ratio (Amine:NaNO₂) ** | 1 : 1.1 | A slight excess of sodium nitrite ensures complete diazotization.[3] |
| Molar Ratio (Amine:CuCl) | 1 : 1.2 | A stoichiometric excess of CuCl ensures efficient conversion. |
| Addition Time (NaNO₂) ** | 30 - 60 minutes | Slow addition prevents temperature spikes and localized high concentrations of nitrous acid.[4] |
Experimental Protocol: Sandmeyer Chlorination of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
Part 1: Preparation of the Diazonium Salt Solution
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, combine this compound (1.0 eq) and concentrated HCl (3.0 eq).
-
Add enough water to make a stirrable slurry, then cool the mixture to 0°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [4]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Confirm the completion of diazotization by spotting the solution onto starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid and complete reaction.[3] The resulting cold solution contains the aryl diazonium chloride.
Part 2: The Sandmeyer Reaction
-
In a separate, larger beaker or flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (approx. 1.5 eq).
-
Cool this catalyst solution to 5°C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Part 1 to the stirred CuCl solution. Control the addition rate to keep the temperature below 10°C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring.
-
Gently heat the mixture to 50-60°C for 1 hour or until the evolution of nitrogen gas ceases, indicating the reaction is complete.[4]
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude product should precipitate as a solid. Isolate the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: The radical mechanism of the Sandmeyer reaction.
Caption: Troubleshooting workflow for low yield Sandmeyer reactions.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Alternative dehydrating agents for 2-amino-5-chlorobenzamide to nitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-chlorobenzonitrile from 2-amino-5-chlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are some common alternative dehydrating agents to phosphorus pentoxide (P₂O₅) for the conversion of 2-amino-5-chlorobenzamide to 2-amino-5-chlorobenzonitrile?
Several alternative reagents can be employed for the dehydration of primary amides to nitriles. Commonly used alternatives include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1] More recent and often milder methods involve the use of phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), and triphenyl phosphite (P(OPh)₃).[2][3]
Q2: Are there any specific challenges when using these alternative dehydrating agents with a substrate containing a primary amino group, like 2-amino-5-chlorobenzamide?
Yes, the presence of an unprotected primary amino group can lead to side reactions with many dehydrating agents. For instance, reagents like thionyl chloride and phosphorus oxychloride can react with the amino group to form undesired byproducts such as N-sulfinylamines or phosphoramidates. It is often recommended to protect the amino group prior to the dehydration step to avoid these complications and improve the yield of the desired nitrile.
Q3: How do the reaction conditions differ for these alternative dehydrating agents?
Reaction conditions vary significantly depending on the chosen reagent. Traditional reagents like SOCl₂ and POCl₃ often require heating.[4] Newer methods using P(NMe₂)₃, PCl₃, or P(OPh)₃ can sometimes be performed under milder conditions, though some protocols may involve refluxing solvents or microwave irradiation for optimal results.[2][3]
Troubleshooting Guide
Issue 1: Low yield of 2-amino-5-chlorobenzonitrile.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature according to the protocol for the specific dehydrating agent. - Ensure the dehydrating agent is of good quality and used in the correct stoichiometric amount. |
| Side reactions involving the unprotected amino group | - Consider protecting the primary amino group before the dehydration step. A common strategy is acetylation to form the corresponding acetamide, which can be deprotected after the nitrile formation. |
| Degradation of starting material or product | - If using harsh, acidic reagents like SOCl₂ or POCl₃, consider switching to a milder alternative such as P(NMe₂)₃ or TFAA to minimize degradation.[1][3] |
| Suboptimal solvent | - The choice of solvent can significantly impact the reaction outcome. Refer to literature for the optimal solvent for the chosen dehydrating agent and substrate type. For P(NMe₂)₃ and PCl₃ mediated reactions, chloroform has been shown to be effective.[2][3] |
Issue 2: Formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Reaction with the amino group | - As mentioned, the unprotected amino group is a likely site for side reactions. Protection of the amine is the most effective solution. |
| Reaction temperature is too high | - Excessive heat can lead to decomposition and the formation of tars. Optimize the reaction temperature by running small-scale trials at lower temperatures. |
| Presence of water | - Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with the dehydrating agents and lead to undesired hydrolysis reactions. |
Comparative Data of Dehydrating Agents
The following table summarizes quantitative data for the conversion of various benzamides to benzonitriles using different dehydrating agents. While data for 2-amino-5-chlorobenzamide is not available for all reagents, the provided examples with other substituted benzamides offer a useful comparison.
| Dehydrating Agent | Substrate | Temp. (°C) | Time | Yield (%) | Reference |
| P(NMe₂)₃ / Et₂NH | Benzamide | Reflux | 6 h | 88 | [2][3] |
| P(NMe₂)₃ / Et₂NH | 4-Chlorobenzamide | Reflux | 8 h | 85 | [2][3] |
| P(NMe₂)₃ / Et₂NH | 4-Methoxybenzamide | Reflux | 6 h | 94 | [2][3] |
| PCl₃ / Et₂NH | Benzamide | Reflux | 40 min | 92 | [2][3] |
| PCl₃ / Et₂NH | 4-Chlorobenzamide | Reflux | 50 min | 90 | [2][3] |
| PCl₃ / Et₂NH | 4-Methoxybenzamide | Reflux | 40 min | 96 | [2][3] |
| P(OPh)₃ / DBU | Benzamide | 150 (MW) | 4 min | 91 | [2][3] |
| P(OPh)₃ / DBU | 4-Chlorobenzamide | 150 (MW) | 5 min | 89 | [2][3] |
| P(OPh)₃ / DBU | 4-Methoxybenzamide | 150 (MW) | 4 min | 95 | [2][3] |
Experimental Protocols
Protocol 1: Dehydration using Phosphorus Trichloride (PCl₃)[2][3]
-
To a solution of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL) at 0 °C, add phosphorus trichloride (2 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at reflux for the time indicated by TLC analysis (typically 40-60 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of ammonium chloride (5 mL) and then with water (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dehydration using Tris(dimethylamino)phosphine (P(NMe₂)₃)[2][3]
-
In a round-bottom flask, combine the primary amide (1 mmol), tris(dimethylamino)phosphine (2 mmol), and diethylamine (3 mmol) in chloroform (5 mL).
-
Stir the mixture at reflux for the time indicated by TLC analysis (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of ammonium chloride (5 mL) followed by water (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Dehydration using Triphenyl Phosphite (P(OPh)₃) under Microwave Conditions[2][3]
-
Place the primary amide (1 mmol), triphenyl phosphite (2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol) in a 10 mL microwave reaction tube.
-
Irradiate the mixture in a microwave reactor at 150 °C for the time indicated by TLC analysis (typically 4-10 minutes).
-
After cooling, dissolve the residue in dichloromethane (10 mL).
-
Wash the organic solution with a saturated aqueous solution of ammonium chloride (5 mL) and then with water (2 x 5 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the dehydration of 2-amino-5-chlorobenzamide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
5-Amino-2-chlorobenzonitrile reaction scale-up challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and scale-up of 5-Amino-2-chlorobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reduction of 2-Chloro-5-nitrobenzonitrile using stannous chloride.
Issue 1: Incomplete or Sluggish Reaction
-
Question: My reaction to form this compound is not going to completion, or the reaction rate is very slow. What are the possible causes and solutions?
-
Answer: An incomplete or sluggish reaction can be attributed to several factors:
-
Insufficient Acid Concentration: The reduction of the nitro group with stannous chloride is typically carried out in an acidic medium. Ensure that the concentration of hydrochloric acid is adequate.
-
Poor Quality of Stannous Chloride: Stannous chloride dihydrate can oxidize over time. Use a fresh, high-quality reagent.
-
Low Reaction Temperature: While the reaction is exothermic, maintaining a certain temperature is crucial for the reaction rate. If the temperature is too low, the reaction may be slow.
-
Poor Mixing: Inadequate agitation can lead to poor mass transfer between the reactants, especially in a heterogeneous mixture.
Troubleshooting Steps:
-
Verify the concentration of the hydrochloric acid used.
-
Use a fresh batch of stannous chloride dihydrate.
-
Monitor the reaction temperature and ensure it is within the optimal range as determined by lab-scale experiments.
-
Increase the agitation speed to ensure good mixing of the reactants.
-
Issue 2: Formation of Insoluble Tin Salts During Work-up
-
Question: During the basic work-up of the reaction mixture, a large amount of gelatinous tin salts precipitates, making extraction and filtration difficult. How can I manage this?
-
Answer: The precipitation of tin (IV) hydroxide/oxide upon neutralization is a common issue with stannous chloride reductions.[1][2][3] Here are some strategies to manage this:
-
pH Control: Carefully adjust the pH to be strongly basic (pH > 12-13) with concentrated sodium hydroxide solution, as tin hydroxides can be soluble in excess base, forming stannates.[1]
-
Filtration Aid: Use a filter aid like Celite to improve the filterability of the tin salts.[1]
-
Alternative Work-up: Instead of a basic quench, consider pouring the reaction mixture into a large volume of ice water and then carefully neutralizing with a milder base like sodium bicarbonate to a pH just below 8. This may result in a more manageable precipitate.[1]
-
Issue 3: Product Purity Issues and By-product Formation
-
Question: My final product, this compound, has a lower than expected purity. What are the potential by-products and how can I minimize their formation?
-
Answer: By-product formation can arise from several sources:
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under the acidic or basic conditions of the reaction and work-up, especially at elevated temperatures.[4]
-
Incomplete Reduction: Unreacted starting material (2-Chloro-5-nitrobenzonitrile) will be an impurity.
-
Over-reduction: While less common with SnCl2, it's important to control reaction conditions to avoid unwanted side reactions.
Preventive Measures:
-
Maintain careful temperature control throughout the reaction and work-up to minimize hydrolysis.
-
Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC, HPLC).
-
During work-up, minimize the time the product is in contact with strongly acidic or basic aqueous solutions.
-
Frequently Asked Questions (FAQs)
Reaction and Scale-up
-
Q1: What are the main challenges when scaling up the synthesis of this compound?
-
A1: The primary scale-up challenges include:
-
Heat Management: The reduction of a nitro group is a highly exothermic reaction.[5][6] Proper heat management is crucial to prevent a runaway reaction.[7][8][9] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[6][10]
-
Mixing Efficiency: Ensuring homogeneous mixing in a larger reactor is critical to maintain consistent reaction rates and temperature profiles, and to avoid localized "hot spots".[10][11][12]
-
Reagent Addition: The rate of addition of reagents needs to be carefully controlled to manage the exotherm.[6]
-
Product Isolation and Purification: Handling large volumes of slurries containing tin salts and performing large-scale crystallization and filtration can be challenging.[13][14][15][16]
-
-
-
Q2: How can I control the exothermic nature of the reaction during scale-up?
-
A2: To control the exotherm, you should:
-
-
Q3: What are the key parameters to consider for successful crystallization of this compound on a larger scale?
-
A3: For successful large-scale crystallization, consider:
-
Solvent Selection: Choose a solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to ensure a high recovery.
-
Cooling Profile: A controlled cooling rate is essential to obtain a consistent crystal size distribution, which impacts filtration and drying characteristics.[15]
-
Seeding: Seeding the crystallization with a small amount of pure product can help control the crystal form and size.
-
Agitation: The agitation rate can influence crystal size and prevent the settling of solids.
-
-
Product Handling and Stability
-
Q4: How stable is this compound?
-
A4: Aminobenzonitriles are generally stable as solids under ambient conditions. However, they can be sensitive to acidic and basic conditions, which can lead to the hydrolysis of the nitrile group.[4] They should be protected from prolonged exposure to high temperatures and strong acids or bases.
-
-
Q5: What are the recommended storage conditions for this compound?
-
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Data Presentation
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 L flask) | Pilot Scale (50 L reactor) | Production Scale (500 L reactor) |
| Starting Material (2-Chloro-5-nitrobenzonitrile) | 50 g | 2.5 kg | 25 kg |
| Stannous Chloride Dihydrate | 152 g | 7.6 kg | 76 kg |
| Solvent (Isopropanol) | 340 mL | 17 L | 170 L |
| Concentrated HCl | 170 mL | 8.5 L | 85 L |
| Typical Reaction Time | 1-2 hours | 2-4 hours | 3-6 hours |
| Typical Yield | 90-95% | 85-90% | 80-88% |
Table 2: Impurity Profile Comparison
| Impurity | Typical Level (Lab Scale) | Potential Level (Production Scale) | Mitigation Strategy |
| Unreacted Starting Material | < 0.5% | < 1% | Ensure complete reaction by monitoring; optimize reaction time and temperature. |
| 5-Amino-2-chlorobenzamide | < 0.2% | < 1.5% | Maintain lower temperatures during reaction and work-up; minimize exposure to strong acids/bases. |
| Residual Tin | < 20 ppm | < 50 ppm | Optimize work-up procedure; consider recrystallization from a suitable solvent. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol).
-
Reagent Addition: Add isopropanol (125 mL) and concentrated hydrochloric acid (62.5 mL).
-
Reduction: While stirring, add stannous chloride dihydrate (56 g, 248.6 mmol) portion-wise, maintaining the temperature below 60°C with a water bath.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a 2N sodium hydroxide solution to a pH of 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amarequip.com [amarequip.com]
- 8. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 9. fauske.com [fauske.com]
- 10. diva-portal.org [diva-portal.org]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization in Drug Formulation: Techniques and Challenges | Zhanghua Dryer [filter-dryer.com]
- 16. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Technical Support Center: NMR Analysis for Impurity Identification in 5-Amino-2-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Amino-2-chlorobenzonitrile via NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on common synthetic routes, potential impurities in this compound may include unreacted starting materials, intermediates, and byproducts. The synthesis often involves the chlorination of anthranilic acid, followed by amidation and dehydration.[1] Therefore, key potential impurities to look for are:
-
Anthranilic acid: The initial starting material.
-
5-Chloroanthranilic acid: An intermediate formed during the chlorination step.
-
2-Amino-5-chlorobenzamide: The penultimate intermediate before dehydration.
Q2: I see unexpected peaks in my 1H NMR spectrum that don't correspond to the product or known impurities. What could they be?
A2: Unexpected peaks often arise from common laboratory solvents or contaminants. It is crucial to identify the source of these signals to avoid misinterpretation of your results.
-
Residual Solvents: Solvents used during synthesis, workup, or purification (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the final product.[2]
-
Water: The presence of water is very common in NMR solvents, especially those that are hygroscopic. The chemical shift of water can vary depending on the solvent and temperature.
-
Grease: Silicone grease from glassware joints can appear as broad singlets in the spectrum.
Refer to published tables of common NMR solvent impurities to identify these peaks based on their chemical shifts in the deuterated solvent you are using.
Q3: The peaks in my NMR spectrum are broad. What could be the cause and how can I fix it?
A3: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should be the first step.
-
Incomplete Dissolution: If your sample is not fully dissolved, it can lead to a non-homogeneous solution and broad lines.[3] Try gently heating the sample or using a different deuterated solvent with better solubility.
-
High Concentration: Overly concentrated samples can also result in broadened signals due to increased viscosity and intermolecular interactions.[4] Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q4: How can I confirm if a peak in my spectrum corresponds to an N-H or O-H proton?
A4: Protons attached to heteroatoms like nitrogen and oxygen are exchangeable. You can confirm their presence by performing a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The peak corresponding to the N-H or O-H proton will either disappear or significantly decrease in intensity.
Troubleshooting Guide
This guide provides a systematic approach to identifying impurities in your this compound sample using NMR spectroscopy.
Step 1: Sample Preparation and Data Acquisition
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow the detailed experimental protocol below for optimal results.
Step 2: Initial Spectrum Analysis
-
Identify Product Peaks: Compare the acquired 1H and 13C NMR spectra with the reference data for pure this compound provided in the data tables below.
-
Identify Solvent Peaks: Locate and identify the residual solvent peak of your deuterated solvent and any common solvent impurities (e.g., water, acetone, ethyl acetate).
-
Look for Impurity Signals: Any remaining unassigned peaks are potential impurities.
Step 3: Impurity Identification and Quantification
-
Compare with Potential Impurities: Compare the chemical shifts of the unassigned peaks with the NMR data for the potential impurities listed in the data tables.
-
Quantify Impurities: Once an impurity is identified, its concentration can be estimated by integrating its characteristic peaks relative to a known peak of the main compound.
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for NMR impurity identification.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample for 1H NMR, and 20-50 mg for 13C NMR.
-
Choose a Deuterated Solvent: Select a suitable deuterated solvent in which your compound is fully soluble. DMSO-d₆ is a common choice for this compound.
-
Dissolve the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-quality spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
The following diagram illustrates the sample preparation workflow:
Caption: Workflow for NMR sample preparation.
Data Presentation
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and its potential impurities in DMSO-d₆. Note: These are predicted values and may differ slightly from experimental results.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | H3 | H4 | H6 | NH₂ | Other |
| This compound | 7.35 (d) | 6.85 (dd) | 7.45 (d) | 5.80 (s) | |
| Anthranilic acid | 6.55 (dd) | 7.25 (ddd) | 7.70 (dd) | 7.00 (br s) | 11.5 (br s, COOH) |
| 5-Chloroanthranilic acid | 7.30 (d) | 7.35 (dd) | 7.80 (d) | 7.20 (br s) | 11.8 (br s, COOH) |
| 2-Amino-5-chlorobenzamide | 7.20 (d) | 7.25 (dd) | 7.65 (d) | 6.50 (s) | 7.50, 7.80 (br s, CONH₂) |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | CN/CO |
| This compound | 110.5 | 152.0 | 117.0 | 132.5 | 115.5 | 134.0 | 118.0 |
| Anthranilic acid | 112.0 | 150.5 | 115.0 | 134.0 | 116.5 | 131.5 | 170.0 |
| 5-Chloroanthranilic acid | 114.0 | 149.0 | 117.0 | 133.5 | 123.0 | 131.0 | 169.5 |
| 2-Amino-5-chlorobenzamide | 115.0 | 148.0 | 116.5 | 131.0 | 122.0 | 129.0 | 171.0 |
References
Handling and safety precautions for 5-Amino-2-chlorobenzonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Amino-2-chlorobenzonitrile. It provides essential information on safe handling, troubleshooting for common experimental issues, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Incomplete Dissolution of this compound
-
Question: My this compound is not fully dissolving in the reaction solvent. What should I do?
-
Answer:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. This compound is sparingly soluble in water but shows better solubility in organic solvents like ethanol, methanol, and chloroform.[1]
-
Gentle Heating: Gently warm the mixture while stirring. Avoid excessive heat which could lead to decomposition or unwanted side reactions.
-
Increase Solvent Volume: If gentle heating is ineffective, you may be using an insufficient amount of solvent. Add a small, measured amount of additional solvent until the solid dissolves. Note that using a large excess of solvent may slow down the reaction rate.
-
Sonication: In some cases, sonication can aid in the dissolution of stubborn solids.
-
Issue 2: Unexpected Color Change in the Reaction Mixture
-
Question: My reaction mixture turned dark brown/black. Is this normal?
-
Answer:
-
A significant color change to dark brown or black often indicates decomposition or the formation of side products. Aromatic amines can be sensitive to air and light, leading to oxidation and discoloration.
-
Troubleshooting Steps:
-
Inert Atmosphere: For sensitive reactions, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Overheating can cause decomposition. Monitor and control the reaction temperature closely.
-
Reagent Purity: Impurities in starting materials or solvents can lead to side reactions and color changes. Ensure you are using reagents of appropriate purity.
-
-
Issue 3: Difficulty in Product Crystallization/Purification
-
Question: I am having trouble crystallizing the product from my reaction involving this compound. What techniques can I try?
-
Answer:
-
Crystallization can be influenced by solvent, temperature, and impurities.
-
Troubleshooting Steps:
-
Solvent System: If the product is "oiling out" (forming a liquid instead of a solid), you may need to adjust your solvent system.[2] Try a different solvent or a co-solvent system (e.g., a mixture of a good solvent and a poor solvent).
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the solution to induce crystallization.
-
Concentration: If no crystals form, it's possible the solution is too dilute.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Charcoal Treatment: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling to remove the colored impurities.[2]
-
-
Frequently Asked Questions (FAQs)
Handling and Safety
-
What are the primary hazards associated with this compound?
-
What personal protective equipment (PPE) should I wear when handling this compound?
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile gloves).[6]
-
Respiratory Protection: If working with the solid powder and there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.
-
-
How should I store this compound?
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep it away from strong oxidizing agents.
-
-
What should I do in case of a spill?
-
For a small spill, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for waste disposal. Avoid generating dust. For a large spill, evacuate the area and seek assistance from your institution's environmental health and safety department.
-
-
How should I dispose of waste containing this compound?
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Experimental Procedures
-
What are some common applications of this compound in synthesis?
-
It is a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals like benzodiazepines and benzothiadiazine derivatives.[7]
-
-
Are there any known incompatible materials?
-
Yes, it is incompatible with strong oxidizing agents.
-
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Hazard Classification | ||
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [3][4] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | [3][4] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3][4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | |
| Occupational Exposure Limits | ||
| OSHA PEL | Not Established | [10] |
| NIOSH REL | Not Established | |
| ACGIH TLV | Not Established | [10] |
Experimental Protocols
Synthesis of 2-Amino-5-chlorobenzonitrile
This protocol describes a laboratory-scale synthesis of 2-Amino-5-chlorobenzonitrile from 5-chloroanthranilic acid.[7]
Step 1: Synthesis of 2-Amino-5-chlorobenzoyl chloride
-
In a round-bottom flask, take 5-chloroanthranilic acid (1 g, 6 mmoles) and thionyl chloride (1.7 g, 14 mmoles).
-
Reflux the reaction mixture for 30 minutes in a water bath.
-
After cooling, filter the mixture. Wash the product with cold water and dry it.
-
Recrystallize the product from benzene.
Step 2: Synthesis of 2-Amino-5-chlorobenzamide
-
In a round-bottom flask, cool 10 mL of 25% liquor ammonia in an ice bath to 0°C.
-
To the cold liquor ammonia, add 2-amino-5-chlorobenzoyl chloride (1 g, 5 mmoles) and shake the flask frequently for 30 minutes.
-
Filter the reaction mixture and wash the precipitate with water and dry.
-
Recrystallize the product with hot water.
Step 3: Synthesis of 2-Amino-5-chlorobenzonitrile
-
In a round-bottom flask, combine 2-amino-5-chlorobenzamide (1 g, 6 mmoles) and phosphorus pentoxide (2 g, 14 mmoles).
-
Shake the reaction mixture for 30 minutes.
-
Perform a vacuum distillation for 1 hour.
-
Collect the distillate containing 2-amino-5-chlorobenzonitrile and phosphoric acid.
-
Filter the distillate to separate the solid product from phosphoric acid.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ACETONITRILE | Occupational Safety and Health Administration [osha.gov]
- 9. nj.gov [nj.gov]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Amino-2-chlorobenzonitrile and 2-amino-5-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzonitrile and 2-amino-5-bromobenzonitrile are valuable building blocks in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. Their utility as precursors for kinase inhibitors, such as Lapatinib, and PARP inhibitors, like Olaparib, underscores their importance in drug discovery. The nature and position of the halogen and amino substituents on the benzonitrile core significantly influence the reactivity of these molecules. This guide provides an objective comparison of the reactivity of this compound and 2-amino-5-bromobenzonitrile, supported by theoretical principles and representative experimental data, to inform synthetic strategy and reaction design.
Physicochemical and Reactivity Data
The inherent reactivity of these molecules is influenced by both the electronic effects of the substituents and the strength of the carbon-halogen bond.
| Property | This compound | 2-amino-5-bromobenzonitrile | Reference(s) |
| Molecular Formula | C₇H₅ClN₂ | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | 197.03 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | Off-white to pale brown crystalline powder | [1][3] |
| pKa (of conjugate acid) | 2.15 ± 0.10 (Predicted) | 1.11 ± 0.10 (Predicted) | [1][3] |
Representative Yields in Cross-Coupling Reactions
Direct comparative studies under identical conditions are scarce in the literature. However, the general trend in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the order I > Br > Cl > F.[4][5] This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved in the oxidative addition step of the catalytic cycle than the stronger C-Cl bond. The following table presents representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous chloro- and bromoanilines to illustrate this reactivity difference.
| Reaction Type | Halogenated Aniline Type | Representative Yield (%) | Reference(s) |
| Suzuki-Miyaura Coupling | Chloroaniline derivative | 70-85% | [6][7] |
| Bromoaniline derivative | 85-98% | [8][9] | |
| Buchwald-Hartwig Amination | Chloroaniline derivative | 60-80% | [10][11] |
| Bromoaniline derivative | 80-95% | [11][12] |
Theoretical Reactivity Analysis
Reactivity of the Carbon-Halogen Bond:
The primary difference in reactivity for transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions stems from the C-X bond. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (bond energy ~340 kJ/mol). This makes the oxidative addition of a palladium(0) catalyst to the C-Br bond of 2-amino-5-bromobenzonitrile kinetically more favorable than to the C-Cl bond of this compound. Consequently, 2-amino-5-bromobenzonitrile is expected to be more reactive in these cross-coupling reactions, generally leading to higher yields and/or requiring milder reaction conditions.[4][5]
Reactivity of the Amino Group:
The nucleophilicity of the amino group is crucial for reactions such as acylation and N-arylation. The electronic nature of the substituents on the aromatic ring modulates this nucleophilicity. Both chlorine and bromine are electron-withdrawing via induction (-I effect) and electron-donating via resonance (+R effect). For halogens, the inductive effect typically dominates.
-
In This compound , the chloro and cyano groups are both electron-withdrawing. The chloro group at the ortho position to the amino group will have a more pronounced electron-withdrawing inductive effect on the amino group compared to the bromo group at the meta position in the other molecule.
-
In 2-amino-5-bromobenzonitrile , the bromo and cyano groups are also electron-withdrawing.
The predicted pKa of the conjugate acid of this compound is slightly higher than that of 2-amino-5-bromobenzonitrile, suggesting the amino group in the former may be slightly more basic.[1][3] However, the steric hindrance from the ortho-chloro group in this compound could also influence its reactivity in reactions involving the amino group.
Experimental Protocols
The following are general protocols for common reactions involving these substrates. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.
Reagents:
-
Aryl Halide (this compound or 2-amino-5-bromobenzonitrile) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.
Reagents:
-
Aryl Halide (this compound or 2-amino-5-bromobenzonitrile) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base to a dry reaction tube.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the reaction tube and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Applications in Drug Synthesis & Relevant Signaling Pathways
These aminobenzonitriles are key intermediates in the synthesis of targeted cancer therapies. Understanding the pathways these drugs inhibit is crucial for drug development professionals.
HER2 Signaling Pathway and Lapatinib
Substituted amino-benzonitriles are precursors to kinase inhibitors like Lapatinib, which targets the HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway. Overexpression of HER2 is a driver in some forms of breast cancer. Lapatinib inhibits the tyrosine kinase activity of HER2, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[13][14]
Caption: HER2 signaling pathway and the inhibitory action of Lapatinib.
PARP and DNA Damage Repair Pathway
2-amino-5-bromobenzonitrile is a precursor for the synthesis of PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[15][16]
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Conclusion
References
- 1. This compound | 35747-58-1 [m.chemicalbook.com]
- 2. 2-Amino-5-bromobenzonitrile | C7H5BrN2 | CID 429740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 16. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminobenzonitrile Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Aminobenzonitrile isomers—ortho (2-), meta (3-), and para (4-)—are foundational building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the amino and nitrile functional groups on the benzene ring dictates the molecule's electronic properties, steric environment, and overall reactivity. This guide provides an objective, data-driven comparison of these isomers to inform synthetic strategy and precursor selection.
Comparative Physicochemical and Spectroscopic Properties
The positional isomerism of aminobenzonitriles leads to distinct physical and spectroscopic characteristics. These properties are crucial for identification, quality control, and predicting solubility and behavior in reaction media. The data below summarizes these key differences.[2]
Table 1: Physicochemical Properties of Aminobenzonitrile Isomers
| Property | 2-Aminobenzonitrile (ortho) | 3-Aminobenzonitrile (meta) | 4-Aminobenzonitrile (para) |
|---|---|---|---|
| CAS Number | 1885-29-6 | 2237-30-1[3] | 873-74-5[4] |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol [3] | 118.14 g/mol [4] |
| Appearance | Crystals | Crystalline Solid | Off-white/pale yellow powder[4][5] |
| Melting Point (°C) | 45-48 | 50-54 | 83-85[6] |
| Boiling Point (°C) | 267-268 | 286-288 | 285 (decomposes)[5] |
| Solubility | Soluble in organic solvents[7] | Soluble in organic solvents | Sparingly soluble in water; soluble in ethanol, acetone[1] |
Table 2: Comparative Spectroscopic Data for Isomer Identification
| Spectroscopic Mode | 2-Aminobenzonitrile (ortho) | 3-Aminobenzonitrile (meta) | 4-Aminobenzonitrile (para) |
|---|---|---|---|
| FT-IR: C≡N Stretch (cm⁻¹) | ~2211[2] | ~2239[2] | ~2220[2] |
| FT-IR: N-H Stretch (cm⁻¹) | ~3452, ~3363 (asym, sym)[2] | ~3460, ~3370 (asym, sym)[2] | ~3480, ~3380 (asym, sym)[2] |
| UV-Vis: λ_max (nm, in Ethanol) | ~220, ~240[2] | ~225, ~300[2] | ~202, ~253[2] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4 (m), ~6.7 (m), ~4.2 (br s)[2] | ~7.2 (m), ~6.9 (m), ~3.8 (br s)[2] | ~7.4 (d), ~6.6 (d), ~4.1 (br s)[2] |
Note: Spectroscopic peak positions can vary slightly based on solvent, concentration, and instrumentation.[2]
Analysis of Reactivity and Synthetic Utility
The synthetic utility of each isomer is a direct consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitrile group (-CN).[8]
-
2-Aminobenzonitrile (ortho): The proximity of the amino and nitrile groups makes this isomer uniquely suited for the synthesis of fused heterocyclic compounds. It is a cornerstone precursor for quinazolines, quinazolinones, and other related scaffolds of high medicinal importance.[7][9] The ortho arrangement facilitates intramolecular cyclization reactions that are not possible with the other isomers.
-
3-Aminobenzonitrile (meta): In the meta isomer, the amino group's basicity is less attenuated by the resonance-withdrawing effect of the nitrile group compared to the ortho and para positions.[8] This often makes its amino group the most nucleophilic of the three, rendering it a versatile intermediate for a wide range of substitution and coupling reactions where direct interaction between the two functional groups is not required.
-
4-Aminobenzonitrile (para): The para arrangement places the functional groups at opposite ends of the molecule, making it an ideal linear building block. The strong resonance-withdrawing effect of the nitrile group significantly deactivates the para-amino group, making it the least basic isomer.[10] It is frequently used in the synthesis of pharmaceuticals like Etravirine, as well as dyes and polymers where extension of the molecular scaffold is desired.[1][11]
Table 3: Comparative Performance in a Representative Synthetic Transformation
| Isomer | Primary Application Focus | Key Reaction Type | Representative Product Class |
|---|---|---|---|
| 2-Aminobenzonitrile | Fused Heterocycles | Intramolecular Cyclization | Quinazolines, Benzodiazepines[9][12] |
| 3-Aminobenzonitrile | General Scaffolds | Nucleophilic Substitution | Diverse substituted anilines |
| 4-Aminobenzonitrile | Linear Elongation | Guanylation, N-Arylation | N-(4-Cyanophenyl)guanidines, Tetrazoles[11] |
Visualizing Synthetic Pathways and Logic
The choice of isomer logically dictates the potential synthetic outcomes. The following diagrams illustrate these relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Comparative Analysis of Substituted Aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the photophysical properties of substituted aminobenzonitriles, featuring comparative data, detailed experimental protocols, and an exploration of the underlying photophysical mechanisms.
Substituted aminobenzonitriles are a fascinating class of molecules renowned for their unique photophysical properties, particularly the phenomenon of dual fluorescence. This behavior, governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state, makes them highly sensitive probes of their local environment and valuable scaffolds in the development of fluorescent sensors and therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of a series of substituted aminobenzonitriles, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The photophysical properties of substituted aminobenzonitriles are exquisitely sensitive to both the nature of the substituent on the amino group and the polarity of the solvent. The following table summarizes key spectroscopic data for 4-aminobenzonitrile (4-ABN) and several of its N-alkylated derivatives in various solvents.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (LE) (nm) | Emission Max (TICT) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| 4-Aminobenzonitrile (4-ABN) | Acetonitrile | ~290 | ~350 | Not Observed | - | - |
| 4-(Methylamino)benzonitrile (MABN) | Acetonitrile | - | - | - | - | - |
| 4-(Dimethylamino)benzonitrile (DMABN) | n-Hexane | 296 | 340 | Not Observed | 0.02 | 3.29 |
| Acetonitrile | 296 | 350 | 470 | LE: low, TICT: 0.03 | LE: ~0.009, TICT: 3.4 | |
| 4-(Diisopropylamino)benzonitrile (DIABN) | n-Hexane | ~296 | ~340 | ~480 | - | - |
| Gas Phase | ~316 | ~377 | - | ~0.01 (relative to DMABN) | - |
Note: This table is compiled from various sources.[1] Some data points were not available in the reviewed literature. LE = Locally Excited state, TICT = Twisted Intramolecular Charge Transfer state.
The Twisted Intramolecular Charge Transfer (TICT) Model
The dual fluorescence observed in many substituted aminobenzonitriles is explained by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change where the amino group twists to a position perpendicular to the benzene ring. This twisted geometry facilitates a full intramolecular charge transfer from the amino (donor) to the cyano (acceptor) group, forming a highly polar TICT excited state. Radiative decay from both the LE and TICT states results in two distinct fluorescence bands. The energy and intensity of the TICT emission are highly dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated TICT state and leading to a red-shifted emission.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for dual fluorescence.
Experimental Protocols
Accurate determination of the spectroscopic properties of substituted aminobenzonitriles is crucial for their comparison and application. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the compound.
Materials:
-
Substituted aminobenzonitrile sample
-
Spectroscopic grade solvents (e.g., n-hexane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the aminobenzonitrile derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a second quartz cuvette with the sample solution.
-
Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) corresponding to the maximum absorbance peaks.
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_f).
Materials:
-
Substituted aminobenzonitrile sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvents
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrument Setup: Set the excitation wavelength to the λ_abs of the sample. Set the emission and excitation slit widths to appropriate values (e.g., 5 nm).
-
Data Acquisition:
-
Record the absorbance of each sample and standard solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution, scanning a wavelength range that covers the entire emission band.
-
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the corrected emission spectrum for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the standard, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_f) of the excited state(s).
Materials:
-
Substituted aminobenzonitrile sample
-
Spectroscopic grade solvents
-
Fluorescence cuvette
-
Time-Correlated Single Photon Counting (TCSPC) spectrometer or a phase-modulation fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the aminobenzonitrile derivative in the chosen solvent.
-
Instrument Setup:
-
Select an appropriate pulsed light source (e.g., a laser diode or a flash lamp) with an excitation wavelength at or near the λ_abs of the sample.
-
Set the detector and timing electronics according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).
-
Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts are collected in the peak channel.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s). For dual fluorescent compounds, a bi-exponential decay model is often required to account for the lifetimes of both the LE and TICT states.
-
References
A Comparative Guide to the Synthetic Routes of 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 5-Amino-2-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, quantitative data, and experimental protocols for the most viable synthetic pathways, offering an objective analysis to aid in the selection of the most suitable route for laboratory and process chemistry applications.
Executive Summary
The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a nitro precursor and a multi-step approach involving the dehydration of a benzamide intermediate. The choice of route is often dictated by factors such as the availability of starting materials, desired yield and purity, and considerations of process safety and scalability. This guide will focus on the two most practical and documented approaches:
-
Route 1: Reduction of 2-chloro-5-nitrobenzonitrile. This is a direct, one-step transformation that is often favored for its simplicity and efficiency.
-
Route 2: Multi-step Synthesis via Dehydration of 5-Amino-2-chlorobenzamide. This pathway offers an alternative approach that may be advantageous depending on the availability and cost of the starting materials for the synthesis of the benzamide intermediate.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of 2-chloro-5-nitrobenzonitrile | Route 2: Multi-step Synthesis via Dehydration of 5-Amino-2-chlorobenzamide |
| Starting Material | 2-chloro-5-nitrobenzonitrile | 2-chloro-5-nitrobenzoic acid (for the intermediate) |
| Number of Steps | 1 | 3 |
| Overall Yield | High (typically >85%) | Moderate |
| Key Reagents | SnCl₂·2H₂O, HCl; or H₂, Pd/C | 1. Fe, Acetic Acid; 2. SOCl₂; 3. Dehydrating agent (e.g., POCl₃) |
| Reaction Conditions | Mild to moderate | Varied, can involve harsh reagents |
| Purification | Standard extraction and crystallization | Multiple purification steps may be required |
Experimental Protocols
Route 1: Reduction of 2-chloro-5-nitrobenzonitrile
This route involves the direct reduction of the nitro group of 2-chloro-5-nitrobenzonitrile to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic medium.
Materials:
-
2-chloro-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 2-chloro-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Route 2: Multi-step Synthesis via Dehydration of 5-Amino-2-chlorobenzamide
This pathway involves the synthesis of the intermediate 5-Amino-2-chlorobenzamide, followed by its dehydration to the desired nitrile.
Step 2a: Reduction of 2-chloro-5-nitrobenzoic acid
-
To a stirred solution of boiling water containing iron filings (Fe) and a catalytic amount of glacial acetic acid, slowly add 2-chloro-5-nitrobenzoic acid.
-
Maintain the mixture at reflux for several hours until the reduction is complete (monitored by TLC).
-
Neutralize the mixture with sodium carbonate (Na₂CO₃) and filter while hot to remove the iron sludge.
-
Acidify the filtrate to precipitate the 2-chloro-5-aminobenzoic acid, which is then collected by filtration.
Step 2b: Formation of 5-Amino-2-chlorobenzamide
-
Treat the 2-chloro-5-aminobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Carefully add the acyl chloride to a cooled solution of concentrated ammonia to form 5-Amino-2-chlorobenzamide.
-
The product is isolated by filtration and can be purified by recrystallization.
Step 2c: Dehydration of 5-Amino-2-chlorobenzamide
-
In a dry reaction vessel, treat 5-Amino-2-chlorobenzamide with a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an appropriate solvent like pyridine.
-
Heat the reaction mixture to facilitate the dehydration.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization to give this compound.
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
Comparative Cytotoxicity Analysis of 5-Amino-2-chlorobenzonitrile Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of benzonitrile derivatives, with a focus on compounds structurally related to 5-Amino-2-chlorobenzonitrile. Due to limited publicly available data on a comprehensive series of this compound derivatives, this comparison includes data on various substituted aminobenzonitrile and chlorobenzonitrile compounds to provide insights into their potential anticancer activities. The information presented is intended to aid researchers in drug discovery and development by offering a comparative analysis of cytotoxic potency and outlining key experimental methodologies.
Data Presentation: Cytotoxicity of Benzonitrile Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzonitrile derivatives against various human cancer cell lines. This data, compiled from multiple studies, illustrates the impact of different substitutions on the cytotoxic activity of the benzonitrile scaffold. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | GP = 15.43% | - | - |
| K-562 (Leukemia) | GP = 18.22% | - | - | |
| T-47D (Breast Cancer) | GP = 34.27% | - | - | |
| HCT-15 (Colon Cancer) | GP = 39.77% | - | - | |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | GP = 6.82% | - | - |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
| Thiazole phthalimide derivative 5b | MCF-7 (Breast Cancer) | 0.2±0.01 | - | - |
| Thiazole phthalimide derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6±0.04 | - | - |
| Thiazole phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43±0.06 | - | - |
*GP: Growth Percent. Lower values indicate higher cytotoxicity.
Experimental Protocols
A detailed methodology for a standard in vitro cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives or related test compounds
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
-
MTT Addition: After the incubation period, carefully remove the medium containing the test compound and add 100 µL of fresh serum-free medium and 20-50 µL of MTT solution to each well.[4] Incubate the plates for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity MTT Assay
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT (Assay protocol [protocols.io]
Comparative Biological Activity of 5-Amino-2-chlorobenzonitrile and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its analogs is crucial for lead optimization and drug discovery. This guide provides a comparative overview of the biological activities of 5-Amino-2-chlorobenzonitrile and its derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comparative quantitative data for this compound and its immediate halogenated analogs is limited in the public domain, this document synthesizes available data on related benzonitrile derivatives to highlight structure-activity relationships and guide future research.
Data Presentation: Comparative Biological Activity
The following table summarizes the available quantitative data on the biological activity of various benzonitrile and related heterocyclic derivatives. This data, gathered from multiple studies, illustrates the potential of this chemical scaffold in targeting cancer cells and microbial pathogens. The half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity are presented.
| Compound ID | Structure/Class | Target/Organism | Assay | Activity (µM) | Reference |
| 1 | Pyrimidine-5-carbonitrile derivative (11b) | EGFRWT | Kinase Assay | 0.09 | [1] |
| 2 | Pyrimidine-5-carbonitrile derivative (11b) | EGFRT790M | Kinase Assay | 4.03 | [1] |
| 3 | Pyrimidine-5-carbonitrile derivative (11b) | HCT-116 (Colon Cancer) | Cytotoxicity | 3.37 | [1] |
| 4 | Pyrimidine-5-carbonitrile derivative (11b) | HepG-2 (Liver Cancer) | Cytotoxicity | 3.04 | [1] |
| 5 | Pyrimidine-5-carbonitrile derivative (11b) | MCF-7 (Breast Cancer) | Cytotoxicity | 4.14 | [1] |
| 6 | Pyrimidine-5-carbonitrile derivative (11b) | A549 (Lung Cancer) | Cytotoxicity | 2.4 | [1] |
| 7 | Chlorinated thiazolidinone (4a, 4b, 4c) | Escherichia coli TolC-mutant | MIC | 16 µg/mL | [2] |
| 8 | α-aminonitrile-based benzimidazole (4d, 4e) | Various bacterial strains | MIC | 3.9 - 7.8 µg/mL | |
| 9 | α-aminonitrile-based benzimidazole (4e) | Mycobacterium tuberculosis | MIC | 0.05 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of compounds like this compound and its analogs.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound and its analogs
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Diagrams are provided to visualize a key signaling pathway potentially modulated by benzonitrile derivatives and a typical experimental workflow for assessing biological activity.
Caption: Workflow for the synthesis, screening, and analysis of this compound analogs.
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer benzonitrile derivatives.
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of 5-Amino-2-chlorobenzonitrile: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-amino-2-chlorobenzonitrile with other anilines in key synthetic transformations, including acylation, alkylation, and diazotization. The presence of both a chloro and a cyano group, both electron-withdrawing, significantly influences the nucleophilicity of the amino group, rendering it less reactive compared to aniline and anilines bearing electron-donating substituents. This guide aims to provide a quantitative and qualitative comparison to aid in reaction planning and optimization.
Introduction to Substituent Effects on Aniline Reactivity
This compound possesses two electron-withdrawing substituents: a chloro group in the ortho position and a cyano group in the para position relative to the amino group. These groups significantly reduce the electron density of the aniline ring and the lone pair of electrons on the nitrogen atom, making it a weakly basic and less nucleophilic amine.
Basicity Comparison: pKa Values
The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom and is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base.
| Compound | Substituents | Predicted/Experimental pKa |
| Aniline | -H | 4.6 |
| 4-Chloroaniline | 4-Cl | 3.98 |
| 4-Cyanoaniline | 4-CN | 1.74 |
| This compound | 2-Cl, 5-CN (relative to NH2) | ~1.18 - 2.15 (Predicted) [3] |
| 4-Nitroaniline | 4-NO2 | 1.0 |
The predicted pKa of this compound is significantly lower than that of aniline and even lower than anilines with a single electron-withdrawing group, indicating its substantially reduced basicity.
Reactivity in Common Synthetic Transformations
The reduced nucleophilicity of this compound directly impacts its reactivity in common synthetic reactions. The following sections provide a comparative overview of its expected reactivity in acylation, alkylation, and diazotization reactions, supported by the Hammett equation, which provides a quantitative correlation between the electronic effects of substituents and reaction rates.
The Hammett equation is given by: log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted aniline.
-
k₀ is the rate constant for aniline.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
N-Acylation
N-acylation of anilines is a fundamental reaction to form amides, often used for protecting the amino group or as a key step in the synthesis of bioactive molecules. The reaction rate is highly dependent on the nucleophilicity of the aniline.
Reactivity Comparison:
Due to the strong deactivating effect of the chloro and cyano groups, this compound is expected to undergo acylation at a significantly slower rate than aniline and anilines with electron-donating or weaker electron-withdrawing groups. Acylation of such deactivated anilines often requires more forcing conditions, such as the use of more reactive acylating agents (e.g., acyl chlorides over anhydrides) and potentially a catalyst. The acetylation of the amino group in aniline reduces its activating effect in electrophilic aromatic substitution reactions.[4][5]
Quantitative Estimation using Hammett Equation:
For the acylation of substituted anilines with dimethylketen in ether, the reaction constant (ρ) is negative, indicating that electron-withdrawing groups decrease the reaction rate. While a specific ρ value for the acylation of this compound is not available, a representative Hammett plot for a similar reaction shows a ρ value of approximately -1.36.[6] Using the Hammett constants for the chloro (σ_meta = 0.37) and cyano (σ_para = 0.66) groups, a significant decrease in the reaction rate compared to aniline can be predicted.
Experimental Protocol: General Procedure for N-Acetylation of a Deactivated Aniline
-
Materials: this compound, acetic anhydride, pyridine (or another suitable base), and an appropriate solvent (e.g., toluene, DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add pyridine (1.2 eq.) to the solution.
-
Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
N-Alkylation
N-alkylation of anilines with alkyl halides or alcohols is a common method for the synthesis of secondary and tertiary amines. Similar to acylation, the rate of N-alkylation is dependent on the nucleophilicity of the aniline.
Reactivity Comparison:
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
-
Materials: this compound, alkyl halide (e.g., benzyl bromide), a strong base (e.g., K₂CO₃, NaH), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a stirred suspension of the base (2.0 eq.) in the solvent in a round-bottom flask, add this compound (1.0 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Diazotization and Sandmeyer Reaction
Diazotization of primary aromatic amines to form diazonium salts is a cornerstone of aromatic chemistry, enabling the introduction of a wide variety of substituents through subsequent reactions like the Sandmeyer reaction.[8] The rate of diazotization is influenced by the basicity of the aniline.
Reactivity Comparison:
While strongly deactivated anilines can be challenging to diazotize, the reaction is generally feasible. The lower basicity of this compound means that it will exist to a greater extent as the free amine rather than the anilinium salt in acidic solution, which is the reactive species. However, the subsequent reaction of the free amine with the nitrosating agent will be slower due to its reduced nucleophilicity. In general, anilines with electron-withdrawing groups have been shown to give good yields in Sandmeyer reactions.[9][10] A kinetic study of the diazotization of substituted anilines reported a ρ value of -1.96, confirming that electron-withdrawing groups decrease the reaction rate.[11]
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)
-
Materials: this compound, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl).
-
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dilute NaOH, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
-
-
Conclusion
This compound is a significantly deactivated aniline due to the presence of two strong electron-withdrawing groups. Its low basicity and nucleophilicity result in reduced reactivity in common synthetic transformations such as N-acylation and N-alkylation, often necessitating more forcing reaction conditions compared to aniline or activated anilines. However, diazotization followed by Sandmeyer-type reactions remains a viable and useful transformation for this substrate, providing a pathway to further functionalized benzonitrile derivatives. The quantitative data from Hammett correlations and the provided experimental protocols offer a valuable resource for chemists working with this and other deactivated anilines, enabling more efficient planning and execution of synthetic strategies.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. 2-Amino-5-chlorobenzonitrile | 5922-60-1 [chemicalbook.com]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]
- 11. afit.edu [afit.edu]
Advantages of using 5-Amino-2-chlorobenzonitrile over other starting materials
In the landscape of pharmaceutical and materials science, the choice of a starting material is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, 5-Amino-2-chlorobenzonitrile has emerged as a superior building block in the synthesis of a variety of heterocyclic compounds, most notably benzodiazepines and quinolines. This guide provides an objective, data-driven comparison of this compound against other halogenated and non-halogenated starting materials, highlighting its distinct advantages with supporting experimental data and detailed protocols.
Enhanced Reactivity and Yield: A Comparative Analysis
The strategic placement of the chloro group in this compound offers a unique combination of electronic effects that can be leveraged to enhance reaction rates and improve yields. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the amino and nitrile functional groups, a factor that becomes particularly advantageous in multi-step syntheses.
A compelling example is found in the synthesis of quinoline derivatives, a common scaffold in medicinal chemistry. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. While this compound is a precursor to the required 2-amino-5-chlorobenzophenone, the influence of the halogen can be observed in the subsequent cyclization.
| Starting Material Precursor | Reagents and Conditions | Product | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate, Acetic acid, Microwave | 2-Methyl-4-phenylquinoline | 5 min | 95% | |
| 5-Chloro-2-aminobenzophenone | Ethyl acetoacetate, Acetic acid, Microwave | 6-Chloro-2-methyl-4-phenylquinoline | 5 min | 92% |
Table 1: Comparison of Unsubstituted and Chloro-substituted Aminobenzophenones in Quinoline Synthesis. The data indicates that while both starting materials provide excellent yields under microwave-assisted conditions, the chloro-substituted compound achieves a comparable, high yield in the same short reaction time, demonstrating its efficacy as a synthetic precursor.
The presence of the chlorine atom can also be advantageous in reactions involving nucleophilic substitution on the aromatic ring, a common strategy for further functionalization of the target molecule. The chloro group is a good leaving group in such reactions, providing a handle for introducing additional complexity into the molecular structure.
The Synthesis of Benzodiazepines: A Case Study
This compound is a key intermediate in the synthesis of numerous benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of nordazepam, a pharmacologically active metabolite of several other benzodiazepines, serves as an excellent case study to illustrate the synthetic utility of this starting material.
The general synthetic pathway involves the conversion of this compound to 2-amino-5-chlorobenzophenone, which is then acylated and cyclized to form the benzodiazepine core.
Figure 1: Synthetic pathway to Nordazepam. This diagram illustrates a common synthetic route starting from this compound.
Experimental Protocols
General Protocol for the Friedländer Synthesis of Quinolines
This protocol is a representative example of the synthesis of a quinoline derivative from a 2-aminobenzophenone precursor.
Materials:
-
2-Amino-5-chlorobenzophenone (or other 2-aminobenzophenone derivative)
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-5-chlorobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (5 mL).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 150 W for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for the Synthesis of a Benzodiazepine Intermediate
This protocol outlines the acylation of 2-amino-5-chlorobenzophenone, a key step in the synthesis of many benzodiazepines.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) in a round-bottom flask, add chloroacetyl chloride (0.011 mol) dropwise at 5-10 °C.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting crude product, 2-(chloroacetamido)-5-chlorobenzophenone, can be purified by recrystallization from ethanol.
Mechanism of Action: The GABA-A Receptor Signaling Pathway
The pharmacological activity of benzodiazepines, synthesized from precursors like this compound, is primarily mediated through their interaction with the GABA-A receptor in the central nervous system. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.
Figure 2: Benzodiazepine action on the GABA-A receptor. Benzodiazepines enhance the effect of GABA, leading to increased chloride ion influx and neuronal inhibition.
Benzodiazepines do not activate the GABA-A receptor directly but act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the frequency of the chloride channel opening when GABA is bound. This enhanced influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the observed calming and sedative effects.
Conclusion
This compound offers significant advantages as a starting material in the synthesis of complex heterocyclic molecules. Its unique electronic properties, conferred by the chloro-substituent, can lead to improved reaction yields and provide a versatile handle for further molecular modifications. The comparative data in quinoline synthesis, along with its established role in the production of widely used pharmaceuticals like benzodiazepines, underscores its importance for researchers and professionals in drug development. The strategic selection of this compound can ultimately lead to more efficient, cost-effective, and innovative synthetic pathways.
Comparative yield analysis of different 5-Amino-2-chlorobenzonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 5-Amino-2-chlorobenzonitrile, a key intermediate in the pharmaceutical industry. The following sections present objective analysis of each method's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their needs.
Method 1: Multi-step Synthesis from Anthranilic Acid
This classical four-step synthesis begins with the readily available starting material, anthranilic acid. The pathway involves chlorination, conversion to the acid chloride, amidation, and a final dehydration step to yield the desired product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from Anthranilic Acid.
Experimental Protocol[1]
Step 1: Synthesis of 5-Chloroanthranilic Acid
-
To a solution of sulphuryl chloride (2.6 g, 19 mmol) in anhydrous ether (35 mL) in a round bottom flask, add anthranilic acid (2 g, 15 mmol) in small portions over 10 minutes.
-
Remove excess sulphuryl chloride by vacuum distillation.
-
Reflux the residue with 8% hydrochloric acid (40 mL) at 60-70°C for 1.5 hours.
-
Filter the solution and precipitate 5-chloroanthranilic acid by adding sodium acetate to the filtrate.
-
Wash the precipitate with cold water and recrystallize from a 1:1 aqueous ethanol solution.
Step 2: Synthesis of 2-Amino-5-chlorobenzoyl Chloride [1]
-
Reflux a mixture of 5-chloroanthranilic acid (1 g, 6 mmol) and thionyl chloride (5 mL, 69 mmol) in a water bath for 30 minutes.
-
Filter the reaction mixture and wash the product with cold water, then dry.
-
Recrystallize the product from benzene.
Step 3: Synthesis of 2-Amino-5-chlorobenzamide [1]
-
Cool liquor ammonia (10 mL, 25%) in a round bottom flask in an ice bath to 0°C.
-
Add 2-amino-5-chlorobenzoyl chloride (1 g, 5 mmol) to the cold liquor ammonia and shake the flask frequently for 30 minutes.
-
Filter the reaction mixture, wash the precipitate with water, and dry.
-
Recrystallize the product from hot water.
Step 4: Synthesis of this compound [1]
-
In a round bottom flask, mix phosphorus pentoxide (2 g, 14 mmol) and 2-amino-5-chlorobenzamide (1 g, 6 mmol).
-
Shake the reaction mixture for 30 minutes and then perform vacuum distillation for 1 hour.
-
Collect the distillate containing 2-amino-5-chlorobenzonitrile and phosphoric acid.
-
Filter to separate the solid product from phosphoric acid.
-
Wash the product with cold water and recrystallize from a 60:40 aqueous ethanol solution.
Method 2: Reduction of 2-Chloro-5-nitrobenzonitrile
This method offers a more direct, one-step approach to the final product by reducing the nitro group of 2-chloro-5-nitrobenzonitrile. This starting material can be synthesized from m-nitrotoluene.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via reduction.
Experimental Protocol
Note: This protocol is adapted from the reduction of the analogous 2-chloro-5-nitro-benzoic acid and may require optimization for 2-chloro-5-nitrobenzonitrile.[2]
-
To a liter of boiling water containing iron filings (100 parts) and glacial acetic acid (5 parts), slowly add 2-chloro-5-nitrobenzonitrile (105 parts) over a period of four hours.
-
Maintain the reaction mixture at 95-100°C throughout the addition and for an additional three hours.
-
Neutralize the mixture with solid sodium carbonate until alkaline and boil for thirty minutes before filtering.
-
Wash the precipitate with water and combine the filtrate and washings.
-
Isolate the product from the aqueous solution.
Comparative Yield Analysis
The following table summarizes the reported yields for each synthetic method, providing a quantitative basis for comparison.
| Method | Starting Material | Number of Steps | Individual Step Yields | Overall Yield |
| Method 1: Multi-step Synthesis | Anthranilic Acid | 4 | 1. Chlorination: 35%[1] 2. Acid Chloride Formation: 37%[1] 3. Amidation: 68%[1] 4. Dehydration: 63%[1] | ~5.5% |
| Method 2: Reduction | 2-Chloro-5-nitrobenzonitrile | 1 | Reduction: ~70% (estimated based on analogous reaction)[2] | ~70% |
Conclusion
The multi-step synthesis from anthranilic acid is a well-documented procedure with readily available starting materials. However, the four-step process results in a significantly lower overall yield. In contrast, the reduction of 2-chloro-5-nitrobenzonitrile offers a much more efficient, single-step conversion with a potentially much higher yield.
For researchers prioritizing efficiency and overall yield, the reduction of 2-chloro-5-nitrobenzonitrile appears to be the superior method. However, the availability and cost of the starting material, 2-chloro-5-nitrobenzonitrile, should be taken into consideration. The multi-step synthesis, while lower yielding, may be a more practical option if anthranilic acid is a more accessible and cost-effective starting material. The choice of synthesis route will ultimately depend on the specific requirements and constraints of the research or production environment.
References
A Comparative Guide to 5-Amino-2-chlorobenzonitrile and 2-amino-5-fluorobenzonitrile in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate starting materials is a critical determinant of the success of a drug discovery program. Halogenated aromatic compounds, in particular, serve as versatile scaffolds for the synthesis of a wide array of therapeutic agents. This guide provides an in-depth, objective comparison of two closely related aminobenzonitrile isomers: 5-Amino-2-chlorobenzonitrile and 2-amino-5-fluorobenzonitrile. The aim is to equip researchers with the necessary data and methodologies to make informed decisions in the design and development of novel therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a chlorine atom versus a fluorine atom, and the positional differences of the amino and cyano groups, impart distinct physicochemical properties to these molecules. These properties, in turn, can significantly influence their reactivity, pharmacokinetic profiles, and binding interactions with biological targets.
| Property | This compound | 2-amino-5-fluorobenzonitrile |
| CAS Number | 5922-60-1 | 61272-77-3 |
| Molecular Formula | C₇H₅ClN₂ | C₇H₅FN₂ |
| Molecular Weight | 152.58 g/mol | 136.13 g/mol |
| Melting Point | 96-99 °C | 92-96 °C |
| Boiling Point | 132-135 °C at 0.5 mmHg | 138 °C at 15 mmHg |
| Appearance | White to light yellow solid | White to light yellow crystal powder |
Performance in Drug Design: Insights from a p38α-MAP Kinase Inhibitor Case Study
While direct comparative studies of drugs derived from this compound and 2-amino-5-fluorobenzonitrile are not abundant in the public domain, a study on p38α-MAP kinase inhibitors provides valuable insights into the differential effects of chloro- and fluoro-substitutions on biological activity. In this study, a series of compounds with a pyrimidine-isoxazole scaffold were synthesized with either chlorine or fluorine atoms on two separate aromatic rings.
The results, summarized in the table below, demonstrate that the nature and position of the halogen substituent have a profound impact on the inhibitory potency.
| Compound ID | R¹ | R² | p38α-MAP Kinase IC₅₀ (nM) |
| 8a | F | F | 33.2 |
| 8b | Cl | F | 6.88 |
| 8c | Cl | Cl | 10.8 |
Data adapted from a study on p38α-MAP kinase inhibitors.[1]
Notably, the mixed chloro-fluoro analog 8b exhibited the highest potency, suggesting a synergistic or complementary effect of the two different halogens in the binding pocket. The dichlorinated derivative 8c was also highly potent, while the difluorinated compound 8a was the least active in this series.[1] This case study underscores the importance of empirical testing to determine the optimal halogen substitution pattern for a given biological target.
Experimental Protocols
Representative Synthesis of a Halogenated Kinase Inhibitor
The following is a generalized protocol for the synthesis of a kinase inhibitor from an aminobenzonitrile starting material. This protocol is illustrative and may require optimization for specific target molecules.
Synthetic workflow for a generic kinase inhibitor.
Step 1: Condensation Reaction
-
To a solution of this compound or 2-amino-5-fluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., isopropanol), add a heterocyclic halide such as 2,4-dichloropyrimidine (1.1 equivalents) and a base (e.g., diisopropylethylamine, 1.2 equivalents).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Suzuki Coupling
-
To a solution of the intermediate from Step 1 (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water), add an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, p38α)
-
Kinase substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for controls).
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Role in Signaling Pathways: Targeting the EGFR Pathway
Derivatives of aminobenzonitriles are frequently employed as scaffolds for the development of kinase inhibitors. A prominent target for such inhibitors is the Epidermal Growth factor Receptor (EGFR), a key player in cell proliferation and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Simplified EGFR signaling pathway and the point of intervention for aminobenzonitrile-derived inhibitors.
As illustrated in the diagram, the binding of a ligand like EGF to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to cell proliferation, survival, and angiogenesis.[2] Kinase inhibitors developed from scaffolds such as this compound and 2-amino-5-fluorobenzonitrile are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.
Conclusion
Both this compound and 2-amino-5-fluorobenzonitrile are valuable building blocks in drug discovery, offering distinct advantages depending on the specific therapeutic target and desired pharmacological profile. The choice between a chloro or a fluoro substituent can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. The provided experimental data from a p38α-MAP kinase inhibitor study highlights that these differences can translate into substantial variations in biological activity, with the chloro-substituted analogs, in that instance, demonstrating superior potency.
This guide provides a foundational framework for researchers to compare these two important starting materials. The detailed synthetic and biological assay protocols offer practical guidance for the synthesis and evaluation of novel drug candidates. Ultimately, the selection between these two reagents should be guided by a combination of computational modeling, empirical structure-activity relationship studies, and a thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting compounds.
References
Safety Operating Guide
Proper Disposal of 5-Amino-2-chlorobenzonitrile: A Step-by-Step Guide
The following provides essential safety and logistical information for the proper disposal of 5-Amino-2-chlorobenzonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care to minimize exposure risks. This compound is categorized as an acute toxicant and an irritant.
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times:
-
Gloves: Inspect gloves for integrity before use.[1]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Respiratory Protection: Use a dust mask, such as a type N95 (US), to avoid inhalation of dust particles.
-
Protective Clothing: A lab coat or a complete chemical-resistant suit may be necessary depending on the scale of the handling.[1]
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to control airborne levels.[3]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[3]
-
Waste Collection:
-
Container Management:
-
Final Disposal:
-
The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[1]
-
An alternative disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not allow the chemical to enter drains or the environment.[1]
-
Hazard Classification Summary
The following table summarizes the hazard classifications for this compound.
| Hazard Class | Category |
| Acute Toxicity, Oral | 3, 4 |
| Acute Toxicity, Dermal | 3, 4 |
| Acute Toxicity, Inhalation (Dusts and Mists) | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 |
| Target Organs | |
| Respiratory system |
Source: PubChem, Fisher Scientific[4][5][6]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Amino-2-chlorobenzonitrile (CAS No. 5922-60-1) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and proper environmental management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed or in contact with skin, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4]
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][6][7][8] Always inspect gloves for integrity before use and dispose of them after handling the chemical.
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4]
-
Clothing: Wear long pants and closed-toe shoes. Avoid clothing made of synthetic materials like polyester or acrylic.[4]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 96-99 °C | |
| Boiling Point | 132-135 °C at 0.5 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| CAS Number | 5922-60-1 | [1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to cleanup.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Assemble PPE: Don all required personal protective equipment as outlined in Section 1.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill control materials (e.g., absorbent pads) readily available.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Step 2: Handling and Use
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Reaction Setup: If the chemical is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height.
Step 3: Decontamination and Cleanup
-
Clean Equipment: Decontaminate all glassware and equipment that came into contact with this compound. Wash with an appropriate solvent (e.g., acetone), followed by soap and water.
-
Clean Work Surface: Wipe down the work surface within the fume hood with a suitable cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated waste container. Wash reusable PPE according to the manufacturer's instructions.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal pathway for this compound.
Disposal Procedures:
-
Waste Classification: this compound is a halogenated organic compound.[9] All waste containing this chemical must be treated as hazardous waste.
-
Waste Containers:
-
Segregation:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in the designated halogenated organic solid waste container.
-
Liquid Waste: Collect all contaminated solvents and solutions in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste, as this significantly increases disposal costs.[11][12]
-
Unused Product: Unused or surplus this compound should be disposed of as hazardous waste in its original container or a suitable, labeled waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13]
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. gpisupply.com [gpisupply.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
